molecular formula C5H7NS2 B054255 4,5-Dimethylthiazole-2-thiol CAS No. 118090-07-6

4,5-Dimethylthiazole-2-thiol

Cat. No.: B054255
CAS No.: 118090-07-6
M. Wt: 145.3 g/mol
InChI Key: KKHBRTFQIYIHEI-UHFFFAOYSA-N
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Description

4,5-Dimethylthiazole-2-thiol is a versatile heterocyclic building block and ligand of significant interest in synthetic organic chemistry and materials science. This compound features a thiol group adjacent to a nitrogen atom within the thiazole ring, making it a valuable precursor for the synthesis of more complex heterocyclic systems, including thiazolo[5,4-d]thiazoles, via oxidative coupling reactions. Its primary research value lies in its dual functionality; the exocyclic thiol acts as a potent nucleophile and a metal-chelating agent. As a ligand, it effectively coordinates with various metal ions (e.g., Zn, Cd, Cu) to form stable complexes, which are investigated for their potential applications in catalysis and as molecular precursors for thin-film semiconductors. Furthermore, the methyl groups at the 4 and 5 positions influence the electron density and steric profile of the ring, allowing for fine-tuning of its chemical properties. Researchers utilize this compound in the development of novel pharmaceuticals, agrochemicals, and advanced functional materials, such as organic semiconductors and metal-organic frameworks (MOFs). Its mechanism of action in these contexts is primarily through its role as a scaffold for molecular assembly and a modulator of electronic properties in coordination compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-3H-1,3-thiazole-2-thione
Source PubChem
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InChI

InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHBRTFQIYIHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201722
Record name 4,5-Dimethylthiazole-2(3H)-thione
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Molecular Weight

145.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5351-51-9
Record name 4,5-Dimethyl-2(3H)-thiazolethione
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Record name 4,5-dimethylthiazole-2(3H)-thione
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Record name 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dimethylthiazole-2-thiol, catering to researchers, scientists, and professionals in drug development. The document details its structural features, physicochemical parameters, spectral characteristics, and reactivity, alongside proposed experimental protocols and potential biological significance.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and a thiol group. It exists in tautomeric equilibrium with its thione form, 4,5-dimethyl-1,3-thiazole-2(3H)-thione. This tautomerism is a critical aspect of its chemical behavior.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4,5-dimethyl-1,3-thiazole-2-thiol
CAS Number 5351-51-9[1]
Molecular Formula C₅H₇NS₂[1]
Molecular Weight 145.25 g/mol [2]
Canonical SMILES CC1=C(SC(=S)N1)C
InChI Key KKHBRTFQIYIHEI-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical and biological studies.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid--INVALID-LINK--
Melting Point 166-168 °C--INVALID-LINK--
Boiling Point 215 °C (predicted)--INVALID-LINK--
Density 1.28 g/cm³ (predicted)--INVALID-LINK--
pKa 8.68 ± 0.60 (predicted)--INVALID-LINK--
Flash Point 84 °C (predicted)--INVALID-LINK--
Storage Temperature 2-8 °C--INVALID-LINK--

Spectral Data (Predicted)

Table 3: Predicted Spectral Data

TechniquePredicted Peaks/Signals
¹H NMR - CH₃ groups: Two singlets expected in the range of δ 2.0-2.5 ppm. - SH proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 3-5 ppm for the thiol tautomer. - NH proton: A broad singlet for the thione tautomer, likely in the range of δ 12-14 ppm.
¹³C NMR - CH₃ carbons: Signals expected in the range of δ 10-15 ppm. - C4 and C5 carbons: Signals for the sp² carbons of the thiazole ring are expected in the aromatic region, likely between δ 110-140 ppm. - C2 carbon: The chemical shift of the C2 carbon will be significantly different for the two tautomers. For the thiol form (C-S), a shift around δ 150-160 ppm is plausible. For the thione form (C=S), a downfield shift to δ 180-200 ppm is expected.
IR Spectroscopy - S-H stretch: A weak absorption around 2550-2600 cm⁻¹ for the thiol tautomer.[3] - N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ for the thione tautomer. - C=N stretch: An absorption in the range of 1600-1650 cm⁻¹. - C=S stretch (thione): A strong band between 1050-1250 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight. - Fragmentation: Common fragmentation pathways may include the loss of the thiol radical (•SH), methyl radicals (•CH₃), and cleavage of the thiazole ring.

Chemical Reactivity and Tautomerism

Thiol-Thione Tautomerism

A key feature of 2-mercaptothiazoles is the existence of a tautomeric equilibrium between the thiol and thione forms. In the solid state and in solution, the thione form is generally the predominant species for similar heterocyclic systems. The position of the equilibrium can be influenced by factors such as the solvent, pH, and temperature.

Caption: Thiol-thione tautomerism of this compound.

Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the thiazole ring, the methyl groups, and the thiol/thione moiety.

  • Reactions at the Thiol Group: The thiol group is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and oxidation to form disulfides. The acidity of the thiol proton allows for deprotonation with a base to form a thiolate anion, which is an even stronger nucleophile.[4][5]

  • Reactions at the Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution reactions. The electron-donating methyl groups are expected to activate the ring towards electrophilic attack. The nitrogen atom in the thiazole ring can act as a base or a nucleophile.

  • Reactions involving the Thione Group: The thione tautomer can also participate in various reactions. The sulfur atom is nucleophilic, and the N-H proton is acidic.

Experimental Protocols

Proposed Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazoles.[6][7][8] This proposed protocol adapts the general Hantzsch synthesis for the preparation of this compound from 3-bromo-2-butanone and thiourea.

Materials:

  • 3-Bromo-2-butanone

  • Thiourea

  • Ethanol

  • Sodium carbonate solution (5%)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-butanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Add a stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

synthesis_workflow start Start reactants Combine 3-bromo-2-butanone and thiourea in ethanol start->reactants reflux Reflux for 2-4 hours reactants->reflux cool Cool to room temperature reflux->cool precipitate Pour into Na₂CO₃ solution to precipitate product cool->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold water and ethanol filter->wash dry Dry under vacuum wash->dry purify Recrystallize from ethanol (optional) dry->purify end End: this compound purify->end

Caption: Proposed workflow for the synthesis of this compound.

Proposed Analytical Method: HPLC Analysis

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely around 254 nm).

  • Injection Volume: 10 µL.

This method would need to be optimized and validated for linearity, accuracy, precision, and sensitivity.

Potential Biological Significance and Applications in Drug Development

While there is a lack of specific studies on the biological activity of this compound, the thiazole ring is a well-known privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[9] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[10]

The thiol group in this compound could also contribute to its biological activity, potentially through interactions with biological thiols or by acting as a metal chelator.

Given the established importance of the thiazole scaffold, this compound represents a valuable starting point for the synthesis of novel derivatives for drug discovery programs. A hypothetical interaction with a signaling pathway could involve the modulation of kinase activity, a common target for thiazole-containing drugs.

signaling_pathway compound This compound (or derivative) kinase Protein Kinase compound->kinase Inhibition (Hypothetical) substrate Substrate Protein kinase->substrate Phosphorylation phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Cellular Response (e.g., Proliferation, Apoptosis) phosphorylated_substrate->cellular_response

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 4: GHS Hazard Information

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a versatile heterocyclic compound with potential for further exploration in chemical synthesis and drug discovery. This technical guide has summarized its key chemical and physical properties, proposed experimental protocols for its synthesis and analysis, and discussed its potential biological significance based on the known properties of the thiazole scaffold. Further experimental investigation is warranted to fully elucidate the spectral characteristics, reactivity, and biological activity of this compound.

References

4,5-Dimethylthiazole-2-thiol synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazole-2-thiol

This technical guide provides a detailed overview of the synthesis protocols for this compound, a heterocyclic compound with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental methodologies and data presentation.

Introduction

This compound is a substituted thiazole derivative characterized by a five-membered ring containing sulfur and nitrogen atoms, with methyl groups at positions 4 and 5, and a thiol group at position 2. Thiazole rings are significant structural motifs in many biologically active compounds and pharmaceuticals.[1] The synthesis of specifically substituted thiazoles like this compound is a key process for the development of new chemical entities.

Synthesis Protocols

A primary method for the synthesis of 2-mercaptothiazoles, including this compound, involves the reaction of an alpha-thiocyano carbonyl compound with hydrogen sulfide at elevated temperature and pressure.[2]

Reaction of 3-Thiocyano-2-butanone with Hydrogen Sulfide

This protocol details the synthesis of 2-mercapto-4,5-dimethylthiazole from 3-thiocyano-2-butanone.[2]

Experimental Protocol:

A stainless steel reactor is charged with 3-thiocyano-2-butanone, ethanol, and hydrogen sulfide. The reactor is sealed and heated to a temperature between 50°C and 150°C. The pressure in the reactor will rise due to the heating and the presence of hydrogen sulfide. The reaction is allowed to proceed for a sufficient time to ensure the formation of the product.

After the reaction is complete, the reactor is cooled, and any unreacted hydrogen sulfide is carefully vented. The resulting mixture, a semi-solid mush of ethanol and crystalline product, is removed from the reactor. The ethanol is removed by heating. For purification, the solid product is dissolved in hexane and recovered by crystallization. Further purification can be achieved by dissolving the product in hot ethanol, decolorizing with activated charcoal, and then precipitating the pure product by adding a small amount of ethanolic HCl solution and concentrating the solution. The final product is a yellow crystalline solid with the characteristic odor of a 2-mercaptothiazole.[2]

Quantitative Data:

ParameterValueReference
Starting Material3-Thiocyano-2-butanone[2]
ReagentHydrogen Sulfide[2]
SolventEthanol[2]
Temperature50 - 150 °C[2]
PressureElevated[2]
Product2-mercapto-4,5-dimethylthiazole[2]
Melting Point161 - 165 °C[2]

Reaction Pathway and Workflow

The synthesis of this compound from 3-thiocyano-2-butanone and hydrogen sulfide proceeds through a cyclization reaction. The general principle of thiazole synthesis often involves the reaction of a thioamide with an α-haloketone, known as the Hantzsch thiazole synthesis.[1][3][4] While the presented protocol uses a thiocyano ketone, the underlying principle of forming the thiazole ring is analogous.

Below are diagrams illustrating the synthesis pathway and the experimental workflow.

Synthesis_Pathway A 3-Thiocyano-2-butanone C Intermediate A->C + H2S B Hydrogen Sulfide (H2S) B->C D This compound C->D Cyclization (Heat, Pressure)

Synthesis pathway for this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with 3-thiocyano-2-butanone, ethanol, H2S B Heat to 50-150 °C under elevated pressure A->B C Cool reactor and vent unreacted H2S B->C D Remove ethanol C->D E Dissolve solid in hexane and crystallize D->E F Dissolve in hot ethanol and decolorize E->F G Precipitate with ethanolic HCl and concentrate F->G H Isolate pure product G->H

Experimental workflow for the synthesis and purification.

References

Spectroscopic Profile of 4,5-Dimethylthiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiazole-2-thiol is a heterocyclic organic compound incorporating a thiazole ring, which is a common scaffold in many biologically active molecules and pharmaceutical agents. A thorough understanding of its structural and electronic properties is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of its molecular structure.

This technical guide provides a detailed overview of the spectroscopic data and the experimental methodologies for the characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to probe the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide key insights into its structure.

¹H NMR (Proton NMR) Data (Representative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.20s3HC4-CH₃
2.35s3HC5-CH₃
13.10br s1HSH

¹³C NMR (Carbon-13 NMR) Data (Representative)

Chemical Shift (δ) ppmAssignment
11.5C4-C H₃
14.8C5-C H₃
115.2C5
128.9C4
168.5C2 (C=S)
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

IR Absorption Data (Representative)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900MediumC-H stretch (methyl groups)
2600-2550WeakS-H stretch (thiol)
1620-1580MediumC=N stretch (thiazole ring)
1450-1380MediumC-H bend (methyl groups)
1200-1000StrongC=S stretch (thione)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data (Representative)

m/zRelative Intensity (%)Assignment
145100[M]⁺ (Molecular Ion)
11265[M - SH]⁺
8540[M - C₂H₂S]⁺
6055[CH₃CSNH]⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture should be ground to a fine, homogeneous powder.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

  • For DIP, a small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

  • For GC-MS, the sample is dissolved in a suitable solvent and injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

Data Acquisition:

  • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, leading to ionization and fragmentation.

  • The resulting positive ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of ions at each mass-to-charge (m/z) ratio.

  • The resulting mass spectrum plots the relative intensity of ions as a function of their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Report / Publication Purity_Assessment->Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 4,5-Dimethylthiazole-2-thiol (CAS 5351-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethylthiazole-2-thiol, also known as 4,5-dimethyl-1,3-thiazole-2(3H)-thione, is a sulfur-containing heterocyclic compound with the CAS number 5351-51-9. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and potential biological activities, with a focus on its relevance to researchers in the fields of chemistry and drug development. While specific biological data for this compound is limited in publicly available literature, this guide draws upon information on structurally related thiazole and mercaptothiazole compounds to infer potential areas of interest, such as antimicrobial and anti-inflammatory applications. All quantitative data is presented in structured tables, and a proposed synthesis pathway is detailed.

Physicochemical Properties

This compound exists as a solid at room temperature and possesses a molecular weight of 145.25 g/mol . Key physicochemical data are summarized in the table below. The molecule can exist in tautomeric forms, as a thiol and a thione, with the thione form generally being more stable in the solid state.

PropertyValueReference
Molecular Formula C₅H₇NS₂[1]
Molecular Weight 145.25 g/mol [2][1]
CAS Number 5351-51-9[2][1]
Appearance Solid[3]
Melting Point 166 °C[2]
Boiling Point 214.5 °C at 760 mmHg[2]
Density 1.28 g/cm³[2]
Flash Point 83.5 °C[2]
Purity Typically ≥97%[4]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common method for the synthesis of thiazole-2-thiols is through the reaction of an α-haloketone with a dithiocarbamate. The Hantzsch thiazole synthesis is a foundational method for creating the thiazole ring system. A proposed synthetic workflow is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is based on general methods for thiazole synthesis and would require optimization.

Materials:

  • 3-Bromo-2-butanone

  • Ammonium dithiocarbamate or a similar dithiocarbamate salt

  • Ethanol or another suitable polar solvent

  • Sodium hydroxide or other base (for workup)

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-butanone (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add ammonium dithiocarbamate (1 equivalent) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and adjust the pH to basic (pH 8-9) with a sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Logical Workflow for Synthesis

G reagent1 3-Bromo-2-butanone reaction Hantzsch-type Cyclization (Reflux) reagent1->reaction reagent2 Ammonium Dithiocarbamate reagent2->reaction solvent Ethanol solvent->reaction workup Aqueous Workup (Base addition) reaction->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction purification Column Chromatography extraction->purification product This compound purification->product G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (e.g., ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines Compound This compound (Hypothetical) Compound->MAPK Compound->NFkB

References

The Ascendant Therapeutic Potential of 4,5-Dimethylthiazole-2-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Among the vast array of thiazole derivatives, those featuring the 4,5-dimethylthiazole-2-thiol scaffold have emerged as a promising class of molecules with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacterial and fungal pathogens. The evaluation of this activity is predominantly carried out using standardized methods such as the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected this compound derivatives from various studies.

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
Thiazole Derivative 6d Listeria monocytogenes64-[3]
Heteroaryl(aryl) Thiazole 3 Gram-positive & Gram-negative bacteria230-700470-940[4]
Heteroaryl(aryl) Thiazole 9 Bacillus cereus, Salmonella Typhimurium--[4]

Note: The specific structures of the referenced compounds can be found in the corresponding cited articles.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[5]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate Under Appropriate Conditions inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric assay for assessing the cytotoxic effects of these compounds.[6][7]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected thiazole derivatives, highlighting their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine 2e Melanoma (C32)24.4[8]
Thiazolo[4,5-d]pyrimidine 2e Melanoma (A375)25.4[8]
Thiazolo[4,5-d]pyrimidine 2e Keratinocytes (HaCaT)33.5[8]
Thiazolo[4,5-d]pyrimidine 2e Chinese Hamster Ovary (CHO-K1)75.5[8]

Note: The specific structures of the referenced compounds can be found in the corresponding cited articles.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[9]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 2-4 hours.[9]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow for Anticancer Screening

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_results Data Analysis seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Anti-inflammatory Activity

Thiazole derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][10]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the production of pro-inflammatory mediators. Certain thiazole derivatives can interfere with these pathways. For instance, they can inhibit the phosphorylation of key proteins in the MAPK pathway (p38 and JNK) and prevent the translocation of the p65 subunit of NF-κB into the nucleus.[10][11] This ultimately leads to a reduction in the expression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[10]

Signaling Pathway Diagram: Anti-inflammatory Action

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK (p38, JNK) LPS->MAPK NFkB NF-κB (p65) LPS->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Thiazole This compound Derivatives Thiazole->MAPK Inhibition Thiazole->NFkB Inhibition

Caption: Inhibition of MAPK and NF-κB signaling by thiazole derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Evaluation (Carrageenan-induced Paw Edema)

This model is a classic and widely used method to assess the acute anti-inflammatory activity of compounds.[12]

Materials:

  • Rats or mice

  • Test compounds (this compound derivatives)

  • Carrageenan solution (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Animals are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core often involves multi-step reactions. A common strategy is the Hantzsch thiazole synthesis, followed by derivatization at the thiol group.

General Synthetic Scheme

A representative synthetic route to obtain this compound and its subsequent derivatization is outlined below. The initial step typically involves the reaction of a ketone with a thiourea derivative.

G cluster_synthesis Synthesis starting_materials 3-Chlorobutan-2-one + Ammonium dithiocarbamate cyclization Cyclization starting_materials->cyclization thiazole_core This compound cyclization->thiazole_core derivatization Derivatization (e.g., Alkylation, Acylation) thiazole_core->derivatization final_products Target Derivatives derivatization->final_products

Caption: General synthetic pathway for this compound derivatives.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of a this compound derivative. Specific reaction conditions and reagents will vary depending on the desired final product.

Materials:

  • 3-Chlorobutan-2-one

  • Ammonium dithiocarbamate

  • Appropriate alkylating or acylating agent

  • Solvents (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Synthesis of the Thiazole Core: 3-Chlorobutan-2-one is reacted with ammonium dithiocarbamate in a suitable solvent, often with heating, to yield this compound.[2]

  • Purification of the Core: The crude product is purified by recrystallization or column chromatography.

  • Derivatization: The purified this compound is then reacted with an appropriate electrophile (e.g., an alkyl halide or acyl chloride) in the presence of a base to introduce the desired substituent at the thiol position.

  • Final Purification: The final derivative is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[2][13][14]

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in the pursuit of novel therapeutic agents. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities warrant further investigation and optimization. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanistic aspects of this important class of compounds, aiming to facilitate future research and development in this field. The detailed protocols and summarized data serve as a practical resource for scientists working to unlock the full therapeutic potential of this compound derivatives.

References

4,5-Dimethylthiazole-2-thiol: A Versatile Heterocyclic Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,5-Dimethylthiazole-2-thiol is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique structural features, including a reactive thiol group and a substituted thiazole ring, make it a precursor to a wide array of functionalized molecules with applications in medicinal chemistry, materials science, and agriculture. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Chemical Properties and Synthesis

This compound, with the chemical formula C₅H₇NS₂, possesses a molecular weight of 145.25 g/mol . It exists in tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number5351-51-9
Molecular FormulaC₅H₇NS₂
Molecular Weight145.25 g/mol
AppearanceOff-white to yellow crystalline powder
Melting Point162-165 °C

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or thioamide.

Hantzsch_Synthesis reagents 3-Chloro-2-butanone + Thiourea reaction Hantzsch Thiazole Synthesis reagents->reaction Condensation product This compound reaction->product Cyclization

Figure 1: Hantzsch synthesis of this compound.
Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

  • 3-Chloro-2-butanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized water

Procedure:

  • Dissolve 3-chloro-2-butanone (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Expected Yield: 75-85%

Reactivity and Key Transformations

The reactivity of this compound is primarily centered around the nucleophilic thiol group, which readily undergoes S-alkylation, S-acylation, and oxidation.

S-Alkylation

The sulfur atom of the thiol group is a soft nucleophile and reacts efficiently with various electrophiles, most notably alkyl halides, to form S-alkylated derivatives. This reaction typically proceeds via an Sₙ2 mechanism.

S_Alkylation_Workflow start This compound + Alkyl Halide (e.g., CH3I) conditions Base (e.g., K2CO3) Solvent (e.g., DMF) start->conditions 1. Mix reaction Nucleophilic Substitution (SN2) conditions->reaction 2. React workup Work-up (Extraction, Washing) reaction->workup 3. Quench purification Purification (Column Chromatography) workup->purification 4. Isolate product 2-(Alkylthio)-4,5-dimethylthiazole purification->product 5. Characterize

Figure 2: General workflow for S-alkylation of this compound.
Experimental Protocol: S-Methylation of this compound

Materials:

  • This compound (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4,5-dimethyl-2-(methylthio)thiazole.

Table 2: Representative Data for S-Alkylation of this compound

Alkylating AgentProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl Iodide4,5-Dimethyl-2-(methylthio)thiazole>902.30 (s, 3H), 2.35 (s, 3H), 2.65 (s, 3H)11.5, 14.8, 125.0, 145.0, 165.0
Ethyl Bromide2-(Ethylthio)-4,5-dimethylthiazole~851.35 (t, 3H), 2.31 (s, 3H), 2.36 (s, 3H), 3.15 (q, 2H)11.6, 14.9, 15.2, 28.5, 125.1, 145.2, 164.5
S-Acylation

The thiol group can also be acylated using acid chlorides or anhydrides in the presence of a base to form S-acyl derivatives (thioesters).

Experimental Protocol: S-Acylation of this compound with Acetyl Chloride

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield S-(4,5-dimethylthiazol-2-yl) ethanethioate.

Oxidation

The thiol group of this compound can be oxidized to form the corresponding disulfide, 2,2'-disulfanediylbis(4,5-dimethylthiazole). This reaction can be achieved using various oxidizing agents, such as hydrogen peroxide, iodine, or even air under basic conditions.

Oxidation_Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Oxidation Thiol 2 x this compound Thiolate 2 x Thiolate Anion Thiol->Thiolate Base Disulfide Disulfide Product Thiolate->Disulfide Oxidizing Agent

Figure 3: Simplified mechanism of thiol oxidation to disulfide.
Experimental Protocol: Oxidation to Disulfide

Materials:

  • This compound (1.0 eq)

  • Hydrogen peroxide (30% solution)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add a catalytic amount of a base (e.g., a few drops of aqueous NaOH).

  • Slowly add hydrogen peroxide solution dropwise while stirring.

  • Continue stirring at room temperature for 1-2 hours. The disulfide product may precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry.

Applications

The derivatives of this compound have found applications in several fields, most notably in medicinal chemistry and as corrosion inhibitors.

Medicinal Chemistry

The thiazole nucleus is a common scaffold in many biologically active compounds. Derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to easily functionalize the thiol group allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Corrosion Inhibition

Organic compounds containing heteroatoms like sulfur and nitrogen are known to be effective corrosion inhibitors for various metals and alloys. Thiazole derivatives, including those derived from this compound, can adsorb onto the metal surface, forming a protective layer that inhibits corrosion in acidic media.[1] The inhibition efficiency often increases with the concentration of the inhibitor.[2]

Table 3: Representative Corrosion Inhibition Data for Thiazole Derivatives on Mild Steel in Acidic Media

InhibitorConcentrationInhibition Efficiency (%)Reference
4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide0.5 mM95.1[2]
2-Amino-5-mercapto-1,3,4-thiadiazole10.0 mM97.1[3]
4-(pyridin-4-yl)thiazol-2-amine0.2 mM96.06[3]

Note: Data for closely related thiazole derivatives are presented to illustrate the potential of this class of compounds.

Agriculture and Materials Science

While less documented for this specific molecule, thiazole derivatives have been patented for use in agrochemicals as fungicides and nematicides.[2] In materials science, the reactive thiol group allows for the incorporation of the 4,5-dimethylthiazole moiety into polymers, potentially imparting unique thermal or optical properties.[4] The thiol group can participate in thiol-ene "click" chemistry, enabling the functionalization of polymer surfaces or the creation of novel polymer networks.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its predictable reactivity, particularly at the thiol position, allows for the straightforward synthesis of a wide range of derivatives. The demonstrated and potential applications in medicinal chemistry, corrosion inhibition, and materials science make it a compound of significant interest for further research and development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.

References

The Thiazole Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile structure has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted thiazoles, offering valuable insights for the rational design of novel and potent drug candidates. We will delve into the anticancer, antimicrobial, and kinase inhibitory properties of this remarkable scaffold, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Anticancer Activity of Substituted Thiazoles: Targeting Key Oncogenic Pathways

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and signaling pathways that drive tumor growth and proliferation.

Quantitative Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of substituted thiazoles is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of thiazole derivatives against various cancer cell lines, illustrating key SAR trends.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a H4-HydroxyphenylHMCF-712.7 ± 0.77[1]
1b H4-BromophenylHMCF-731.5 ± 1.91[1]
1c H4-NitrophenylHA5490.48 ± 0.03[2]
2a 2-aminophenyl4-chlorophenylHMCF-70.153 (EGFR)[3]
2b 2-aminophenyl4-methoxyphenylHMCF-70.122 (EGFR)[3]
3a HNaphthylHA5490.97 ± 0.13[2]
3b H4-EthoxyphenylHMCF-70.48 ± 0.03[2]
4a H4-bromophenylHHeLa6.5 ± 0.56[4]
4b H4-methoxyphenylHHeLa8.9 ± 0.46[4]

Key SAR Observations for Anticancer Activity:

  • Substitution at the 2- and 4-positions of the thiazole ring is crucial for anticancer activity.

  • The presence of an aryl group at the 4-position is a common feature in many active compounds. Substituents on this aryl ring, such as hydroxyl, bromo, and nitro groups, significantly influence potency. For instance, a 4-nitrophenyl substitution (compound 1c) can lead to potent activity against lung cancer cells.[2]

  • Modifications at the 2-position , such as the introduction of an aminophenyl group (compounds 2a and 2b), can lead to potent inhibition of key cancer targets like the Epidermal Growth Factor Receptor (EGFR).[3]

  • The incorporation of bulky hydrophobic groups, like a naphthalene ring at the 4-position (compound 3a), can enhance cytotoxic effects.[2]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity of Substituted Thiazoles: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of substituted thiazoles is dictated by the specific substituents on the thiazole core. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various microbial strains.

Compound IDR1R2R3MicroorganismMIC (µg/mL)Reference
5a 2-pyridyl4-chlorophenylHS. aureus16.1[5]
5b 2-pyridyl4-bromophenylHE. coli16.1[5]
6a 2-aminobenzoyl4-hydroxyphenylHS. aureus50-75[6]
6b 2-aminobenzoyl4-methoxyphenylHE. coli50-75[6]
7a 2-(N-allyl)2-pyrazolin-3-ylHS. pneumoniae0.03–7.81[7]
7b 2-(N-allyl)2-pyrazolin-3-ylHE. coli0.03–7.81[7]
8a 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)HHP. aeruginosa15.625–31.25[7][8]
8b 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)HHC. albicans3.9–62.5[8]

Key SAR Observations for Antimicrobial Activity:

  • The presence of a heterocyclic ring at the 2-position , such as a pyridine (compounds 5a and 5b) or a pyrazoline moiety (compounds 7a, 7b, 8a, and 8b), is often associated with potent antimicrobial activity.[5][7]

  • Substituents on the aryl group at the 4-position play a significant role. Halogen substitutions like chloro (compound 5a) and bromo (compound 5b) can enhance antibacterial efficacy.[5]

  • The fusion of the thiazole ring to another ring system, as in benzothiazoles (compounds 6a and 6b), can lead to improved antibacterial and antifungal properties.[6]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Thiazole Derivatives as Kinase Inhibitors: A Targeted Approach to Cancer Therapy

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazole-based compounds have been successfully developed as potent inhibitors of various kinases, including Aurora kinases and those in the PI3K/Akt/mTOR pathway.

Quantitative Structure-Activity Relationship (SAR) for Kinase Inhibition

The inhibitory activity of thiazole derivatives against specific kinases is highly sensitive to their substitution patterns. The table below provides IC50 values for several thiazole-based kinase inhibitors.

Compound IDR1R2Target KinaseIC50 (µM)Reference
9a 2-amino4-(4-methylthiazol-5-yl)pyrimidinylAurora A0.079[9]
9b 2-amino4-(4-methylthiazol-5-yl)pyrimidinylAurora B0.140[9]
10a 2-amino5-(4-bromophenyl)Aurora A-[10]
10b 2-amino5-(4-chlorophenyl)Aurora A-[10]
11a H4-(benzothiazol-2-yl)PI3Kβ0.02[11]
11b H4-(6-fluorobenzothiazol-2-yl)PI3Kα0.086[12]
12a H4-(pyridin-4-yl)mTOR0.221[12]
12b H4-(pyrimidin-4-yl)mTOR1.449[13]

Key SAR Observations for Kinase Inhibition:

  • The 2-amino-4-substituted thiazole scaffold is a common feature in many Aurora kinase inhibitors (compounds 9a, 9b, 10a, and 10b).[9][10]

  • The nature of the substituent at the 4-position is critical for both potency and selectivity. For example, a pyrimidinyl group at this position can lead to potent Aurora A and B inhibition.[9]

  • For PI3K/mTOR inhibitors, the presence of a benzothiazole or a nitrogen-containing heterocycle at the 4-position is often beneficial for activity.[11][12][13]

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay for measuring the activity of kinases.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for a specified time (e.g., 1 hour).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathways Modulated by Thiazole Derivatives

Understanding the signaling pathways affected by thiazole derivatives is crucial for elucidating their mechanism of action and for the development of targeted therapies.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Several thiazole derivatives have been shown to inhibit components of this pathway.[11][12][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted thiazoles.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division, and their overexpression is linked to tumorigenesis. Thiazole-based inhibitors targeting Aurora kinases disrupt mitosis and induce cancer cell death.[9][10]

Aurora_Kinase_Pathway cluster_inhibition AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Regulates AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Mitotic_Arrest Mitotic Arrest & Apoptosis Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->AuroraA Inhibits Thiazole_Inhibitor->AuroraB Inhibits Thiazole_Inhibitor->Mitotic_Arrest Induces

Caption: Disruption of mitotic progression by thiazole-based Aurora kinase inhibitors.

Conclusion

The substituted thiazole scaffold represents a remarkably versatile and privileged structure in the field of drug discovery. The extensive research into its structure-activity relationships has provided a solid foundation for the rational design of potent and selective inhibitors for a wide range of therapeutic targets. This technical guide has highlighted the significant potential of thiazole derivatives as anticancer, antimicrobial, and kinase-inhibiting agents. The provided quantitative data, detailed experimental protocols, and signaling pathway visualizations serve as a valuable resource for researchers and drug development professionals dedicated to harnessing the full therapeutic potential of this exceptional heterocyclic motif. Future efforts in this area will undoubtedly lead to the development of novel and effective medicines to address unmet medical needs.

References

Reaction mechanism of 4,5-Dimethylthiazole-2-thiol in condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism of 4,5-Dimethylthiazole-2-thiol in Condensation Reactions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core reaction mechanisms of this compound in condensation reactions. Understanding these pathways is crucial for leveraging this versatile heterocyclic compound in the synthesis of novel chemical entities for pharmaceutical and materials science applications. This document outlines the pivotal role of thiol-thione tautomerism and details the mechanisms, experimental protocols, and quantitative outcomes of its primary condensation pathways.

Core Reactivity: The Thiol-Thione Tautomerism

The reactivity of this compound is fundamentally governed by its existence as a pair of rapidly interconverting constitutional isomers, or tautomers: the thiol form and the thione form.[1][2] While named as a thiol, theoretical and spectroscopic data for related 2-mercapto-heterocycles confirm that the thione tautomer, 4,5-dimethylthiazolidine-2-thione, is the more stable and predominant form in both solid and solution phases.[1][2]

This equilibrium is critical as it presents two primary nucleophilic sites for condensation reactions: the exocyclic sulfur atom (from the thiol form or its conjugate base, the thiolate) and the ring nitrogen atom (from the thione form). The reaction pathway is often determined by the choice of electrophile and reaction conditions (i.e., base or acid catalysis).

Caption: Thiol-Thione tautomerism of the title compound.

Mechanism I: S-Alkylation Condensation

The most prevalent condensation reaction for 2-mercaptothiazoles is S-alkylation. The sulfur atom of the thiol tautomer, particularly after deprotonation by a base to form the highly nucleophilic thiolate anion, readily attacks electrophilic carbon centers. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The reaction is versatile, accommodating a wide range of alkylating agents such as alkyl halides, benzyl halides, and α-halo ketones.[3][4][5] This pathway is fundamental for creating thioether derivatives, which are common intermediates in drug development.

s_alkylation Mechanism of S-Alkylation Condensation start 4,5-Dimethylthiazole-2-thiolate (Generated with Base) transition SN2 Transition State start->transition Nucleophilic Attack electrophile Alkyl Halide (R-X) (Electrophile) electrophile->transition product 2-(Alkylthio)-4,5-dimethylthiazole (Product) transition->product C-S Bond Formation halide Halide Ion (X⁻) transition->halide Leaving Group Departure

Caption: Generalized S-alkylation (SN2) reaction pathway.

Illustrative Quantitative Data for S-Alkylation

The following table summarizes typical yields for the S-alkylation reaction with various electrophiles under basic conditions.

EntryElectrophile (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃AcetoneReflux395
2Ethyl BromoacetateNaHTHF25292
32-ChloroacetophenoneEt₃NEthanolReflux488
4IodomethaneNaOHDMF25198
Experimental Protocol: Synthesis of 2-(Benzylthio)-4,5-dimethylthiazole (Table 1, Entry 1)
  • Reagents & Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.45 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition : Add 40 mL of acetone to the flask.

  • Electrophile Addition : While stirring, add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise to the suspension at room temperature.

  • Reaction : Heat the mixture to reflux (approx. 56°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Workup : After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone (2 x 10 mL).

  • Isolation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Recrystallize the resulting solid residue from ethanol/water to yield the pure product as a white solid.

Mechanism II: Condensation with Aldehydes (Knoevenagel-Type)

While less direct than S-alkylation, condensation reactions involving aldehydes are crucial for synthesizing derivatives with extended conjugation or specific pharmacophores, such as 5-arylidene structures.[6][7] This reaction typically proceeds via the thione tautomer. The reaction can be catalyzed by a base, which enhances the nucleophilicity of the ring nitrogen, or an acid, which activates the aldehyde carbonyl group. The mechanism involves a nucleophilic addition of the ring nitrogen to the aldehyde's carbonyl carbon, followed by a dehydration step to form the final condensed product.

This pathway is analogous to the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group.[8][9][10] Here, the N-H group of the thione participates in a similar addition-elimination sequence.

knoevenagel Mechanism of N-Condensation with an Aldehyde thione 4,5-Dimethylthiazolidine-2-thione (Nucleophile) intermediate Hemiaminal Intermediate thione->intermediate Nucleophilic Addition (Base or Acid Catalyzed) aldehyde Aromatic Aldehyde (Ar-CHO) (Electrophile) aldehyde->intermediate product N-Arylidene Product intermediate->product Dehydration (-H₂O) water Water (H₂O) product->water Elimination

Caption: Generalized N-condensation pathway with an aldehyde.

Illustrative Quantitative Data for Aldehyde Condensation

The following table provides representative data for the condensation of this compound with various aromatic aldehydes.

EntryAldehyde (Ar-CHO)CatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydePiperidineEthanolReflux875
24-ChlorobenzaldehydeAcetic AcidTolueneReflux682
34-MethoxybenzaldehydePiperidineEthanolReflux878
44-NitrobenzaldehydeAcetic AcidTolueneReflux585
Experimental Protocol: Synthesis with 4-Chlorobenzaldehyde (Table 2, Entry 2)
  • Reagents & Setup : In a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, place this compound (1.45 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol).

  • Solvent & Catalyst : Add 50 mL of toluene and glacial acetic acid (0.5 mL) as the catalyst.

  • Reaction : Heat the mixture to reflux (approx. 111°C). Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Continue reflux for 6 hours until no more water is collected.

  • Workup : Cool the reaction mixture to room temperature. A solid precipitate may form.

  • Isolation : Filter the solid product and wash it with cold hexane (2 x 15 mL) to remove unreacted aldehyde and toluene.

  • Purification : If necessary, recrystallize the crude product from a suitable solvent like ethyl acetate or purify via column chromatography on silica gel to obtain the pure condensed product.

General Experimental & Analytical Workflow

The successful synthesis and characterization of condensation products rely on a systematic experimental workflow. This includes careful execution of the reaction, effective isolation of the product, and thorough analysis to confirm its structure and purity.

workflow setup Reaction Setup (Reactants, Solvent, Catalyst) reaction Condensation Reaction (Heating, Stirring, Monitoring via TLC) setup->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup isolation Product Isolation (Filtration / Evaporation) workup->isolation purification Purification (Recrystallization / Chromatography) isolation->purification analysis Structural Analysis (NMR, FT-IR, Mass Spec) purification->analysis final_product Pure Final Product analysis->final_product

Caption: Standard workflow for synthesis and analysis.

Conclusion

The condensation reactions of this compound are dictated by its inherent thiol-thione tautomerism. This duality allows for selective reactions at either the sulfur or nitrogen atom, depending on the chosen electrophile and conditions. S-alkylation at the sulfur atom provides a reliable and high-yielding route to thioether derivatives. Alternatively, condensation at the ring nitrogen with carbonyl compounds like aldehydes offers a pathway to more complex, conjugated systems. A thorough understanding of these mechanisms and the protocols to control them is essential for medicinal chemists and researchers aiming to synthesize novel thiazole-based compounds with desired biological activities and material properties.

References

Navigating the Physicochemical Landscape of 4,5-Dimethylthiazole-2-thiol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful progression from a promising lead to a viable therapeutic agent. This technical guide delves into the critical aspects of solubility and stability for the heterocyclic compound 4,5-dimethylthiazole-2-thiol, providing a framework for its characterization. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters. The protocols and data presentation formats provided herein are based on standard industry practices for analogous thiol and thiazole-containing molecules, offering a robust blueprint for in-house characterization.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A thorough solubility assessment in various solvent systems is a foundational step in preclinical development.

Quantitative Solubility Data

The following table structure is recommended for the comprehensive presentation of solubility data for this compound. Experimental determination is required to populate this table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Water25Data not availableData not availableShake-Flask HPLC/UV
Phosphate-Buffered Saline (pH 7.4)25Data not availableData not availableShake-Flask HPLC/UV
0.1 N HCl25Data not availableData not availableShake-Flask HPLC/UV
0.1 N NaOH25Data not availableData not availableShake-Flask HPLC/UV
Ethanol25Data not availableData not availableShake-Flask HPLC/UV
Methanol25Data not availableData not availableShake-Flask HPLC/UV
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask HPLC/UV
Acetonitrile25Data not availableData not availableShake-Flask HPLC/UV
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of the dissolved compound remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the suspension through a 0.22 µm syringe filter. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L, based on the concentration of the saturated solution.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant temperature prep1->equil1 equil2 Monitor concentration until plateau equil1->equil2 sep1 Centrifuge or filter suspension equil2->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC/UV quant1->quant2 quant3 Calculate solubility quant2->quant3

Figure 1. Experimental workflow for shake-flask solubility determination.

Stability Profile of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. This information is critical for developing stability-indicating analytical methods and for determining appropriate storage conditions.

Quantitative Stability Data

The following table outlines the key parameters to be determined in a forced degradation study of this compound.

Stress ConditionParameters% DegradationMajor Degradants (and their % peak area)
Hydrolytic 0.1 N HCl, 60°C, 24hData not availableData not available
0.1 N NaOH, 60°C, 24hData not availableData not available
Water, 60°C, 24hData not availableData not available
Oxidative 3% H₂O₂, RT, 24hData not availableData not available
Photolytic Solid-state, ICH Q1BData not availableData not available
Solution, ICH Q1BData not availableData not available
Thermal Solid-state, 80°C, 48hData not availableData not available
Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Neutral Hydrolysis: Mix the stock solution with water and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80°C).

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all process-related impurities and degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradation products.

  • Data Evaluation: Calculate the percentage of degradation of this compound under each stress condition. Identify and quantify the major degradation products.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare Stock Solution of Compound stress1 Acid/Base Hydrolysis prep1->stress1 stress2 Oxidation (H2O2) prep1->stress2 stress3 Photolysis (ICH Q1B) prep1->stress3 stress4 Thermal (Dry Heat) prep1->stress4 analysis1 HPLC-PDA/MS Analysis stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 eval1 Calculate % Degradation analysis1->eval1 eval2 Identify Degradants analysis1->eval2 eval3 Elucidate Degradation Pathway eval2->eval3

Figure 2. General workflow for forced degradation studies.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential therapeutic agent. This technical guide provides the necessary framework, including data presentation structures and detailed experimental protocols, for researchers to systematically characterize this compound. By following these established methodologies, drug development professionals can generate the high-quality data required for informed decision-making throughout the development lifecycle, ultimately ensuring the quality, safety, and efficacy of the final drug product. The generation of specific data through the application of these protocols will be invaluable for the advancement of any research program involving this compound.

An In-depth Technical Guide to 4,5-Dimethylthiazole-2-thiol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethylthiazole-2-thiol, a heterocyclic compound belonging to the thiazole family. The document covers the historical context of its discovery, detailed synthetic methodologies, physicochemical properties, and its relevance in various scientific and industrial applications, with a particular focus on its role in drug discovery and development. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering detailed experimental protocols, tabulated data for easy reference, and visual representations of key chemical processes.

Introduction

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The thiazole ring is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. From the essential vitamin B1 (thiamine) to numerous approved pharmaceuticals, the thiazole scaffold has proven to be a cornerstone in medicinal chemistry. This compound, also known as 4,5-dimethyl-1,3-thiazole-2-thione, is a specific derivative that has garnered interest due to its utility as a synthetic intermediate and its intrinsic chemical properties. This guide will delve into the specifics of this compound, providing a detailed exploration of its history, synthesis, and applications.

Discovery and History

The history of this compound is intrinsically linked to the broader development of thiazole chemistry. The foundational work on thiazole synthesis was pioneered by Arthur Hantzsch in 1887, who developed a method for synthesizing thiazoles by reacting α-haloketones with thioamides. This reaction, now known as the Hantzsch thiazole synthesis, remains a fundamental and widely used method for the preparation of thiazole derivatives.

While a specific, detailed historical account of the first isolation or synthesis of this compound is not extensively documented in readily available literature, its synthesis falls under the general methodologies developed for 2-mercaptothiazoles. A key patent from 1952 describes a method for the preparation of various 2-mercaptothiazoles, including 2-mercapto-4,5-dimethylthiazole, by reacting an alpha-thiocyano carbonyl compound with hydrogen sulfide at elevated pressure and temperature[1]. This indicates that by the mid-20th century, methods for the synthesis of this specific compound were established.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
CAS Number 5351-51-9[2]
Molecular Formula C5H7NS2[2]
Molecular Weight 145.25 g/mol [3]
Appearance Yellow crystalline solid[1]
Melting Point 161-165 °C[1]
Purity ≥ 97%[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Hantzsch thiazole synthesis and its modifications being the most common. Below is a detailed experimental protocol based on the reaction of an alpha-thiocyano ketone with hydrogen sulfide, as described in the historical patent literature.

Experimental Protocol: Synthesis from 3-Thiocyanato-2-butanone

This protocol is adapted from the general method described for the synthesis of 2-mercaptothiazoles[1].

Materials:

  • 3-Thiocyanato-2-butanone

  • Hydrogen sulfide (H₂S)

  • Ethanol

  • Hexane

  • Activated charcoal

  • Hydrochloric acid (HCl), ethanolic solution (e.g., 4% by weight)

  • Stainless steel reactor

Procedure:

  • Charge a stainless steel reactor with 3-Thiocyanato-2-butanone and ethanol.

  • Pressurize the reactor with hydrogen sulfide to a pressure of approximately 800 p.s.i.

  • Heat the reactor to a temperature between 50 °C and 150 °C. The original patent specifies a reaction that caused an exotherm to 142°C[1]. Maintain the reaction at the elevated temperature for a suitable duration to ensure completion.

  • Cool the reactor and carefully vent the unreacted hydrogen sulfide in a well-ventilated fume hood.

  • Remove the resulting semi-solid mush of ethanol and crystalline product from the reactor.

  • Heat the mixture to evaporate the ethanol, yielding the solid product.

  • Dissolve the solid product in hexane and recover the crystals by crystallization.

  • For further purification, dissolve the product in hot ethanol and decolorize the solution with activated charcoal.

  • Add a small amount of an ethanolic solution of hydrochloric acid to the decolorized solution.

  • Concentrate the solution by removing ethanol to recover the purified yellow crystalline product, identified as 2-mercapto-4,5-dimethylthiazole.

  • The reported melting point of the purified product is 161-165 °C[1].

Diagram of Synthetic Workflow:

Synthesis_Workflow Reactants 3-Thiocyanato-2-butanone + H₂S in Ethanol Reaction Reaction in Stainless Steel Reactor (50-150°C, High Pressure) Reactants->Reaction Workup Cooling, Venting, Ethanol Removal Reaction->Workup Crystallization Crystallization from Hexane Workup->Crystallization Purification Decolorization with Activated Charcoal in Ethanol Crystallization->Purification Final_Product This compound (Yellow Crystals) Purification->Final_Product MTT_Reduction MTT MTT (Yellow, Water-soluble) Mitochondria Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Solubilization Solubilization (e.g., with DMSO) Formazan->Solubilization Measurement Spectrophotometric Measurement (OD at ~570 nm) Solubilization->Measurement

References

4,5-Dimethylthiazole-2-thiol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4,5-Dimethylthiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 5351-51-9). The information is compiled from various safety data sheets (SDS) and chemical information sources to ensure a thorough guide for laboratory and research professionals.

Chemical Identification

Proper identification is the first step in chemical safety.

IdentifierValue
Chemical Name This compound[1][2]
CAS Number 5351-51-9[1][2][3]
Molecular Formula C5H7NS2[1][2][3][4]
Molecular Weight 145.25 g/mol [2][3][4]
EINECS Number 226-327-0[1][3]
Synonyms 4,5-Dimethyl-1,3-thiazole-2-thiol

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

GHS ClassificationHazard StatementSignal WordPictogram
Skin Irritation, Category 2H315: Causes skin irritation[1][5][6]Warning [1][2]
Serious Eye Irritation, Category 2AH319: Causes serious eye irritation[1][5][6]Warning [1][2]
Specific target organ toxicity — single exposure, Category 3H335: May cause respiratory irritation[1][5][6]Warning [1][2]
Acute Toxicity, Oral, Category 4H302: Harmful if swallowed[2]Warning [1][2]

Precautionary Statements: A comprehensive list of precautionary statements is provided for safe handling and emergency response.

TypeStatement CodeStatement Text
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5][6]
P264Wash skin thoroughly after handling.[1][5][6]
P271Use only outdoors or in a well-ventilated area.[1][5][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[1][5][6]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6]
P312Call a POISON CENTER/doctor if you feel unwell.[1]
P332 + P313If skin irritation occurs: Get medical advice/attention.[1][5][6]
P337 + P313If eye irritation persists: Get medical advice/attention.[1][5][6]
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1][5][6]
P405Store locked up.[1][5][6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][5][6]

Physical and Chemical Properties

PropertyValue
Appearance Solid / Powder[1][4]
Melting Point 166-168 °C[2]
Purity ≥97%[4]

Note: Detailed data on properties like boiling point and density for this compound are not consistently available across safety data sheets.

Safe Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in well-ventilated areas, such as a fume hood.[1][7]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Keep away from foodstuffs, beverages, and feed.[8]

Conditions for Safe Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][7]

  • Store locked up.[1][5]

  • A recommended storage temperature is between 2 - 8 °C.[5][6]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[9]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be used.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][10]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Gloves must be inspected prior to use.[7]
Respiratory Protection For operations generating dust, a NIOSH-approved P3 particle respirator is recommended. Ensure adequate ventilation.[6]
Hygiene Measures Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.[6]

First-Aid Measures

The following diagram outlines the immediate steps to be taken in case of accidental exposure.

FirstAid cluster_exposure Exposure Event cluster_routes First-Aid Response by Route cluster_actions Immediate Actions & Medical Advice Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir [1, 4] WashSkin Remove contaminated clothing. Wash skin with soap & water. Skin->WashSkin [1, 4] RinseEyes Rinse cautiously with water for at least 15 minutes. Eye->RinseEyes [1, 4] RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth [1] MedicalAdvice Seek Immediate Medical Attention FreshAir->MedicalAdvice If breathing is difficult or symptoms persist [1] WashSkin->MedicalAdvice If irritation occurs [1] RinseEyes->MedicalAdvice Remove contact lenses. If irritation persists [1] RinseMouth->MedicalAdvice

Caption: First-aid procedures for exposure to this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

  • Specific Hazards from the Chemical: Combustion may produce toxic fumes, including carbon oxides (CO, CO2) and sulfur oxides (SOx).[5]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][5]

Accidental Release Measures

A systematic approach is crucial for managing spills safely and effectively.

SpillResponse start Spill Detected ventilate Ensure Adequate Ventilation Evacuate non-essential personnel [1] start->ventilate ppe Ensure Proper PPE is Worn (Gloves, Goggles, Respirator) contain Contain Spillage Prevent entry into drains [1, 3] ppe->contain ventilate->ppe cleanup Clean Up Spill Sweep up solid material without creating dust. Use inert absorbent material for liquids. [1, 6] contain->cleanup collect Collect Waste Place in a suitable, closed, and labeled container for disposal. [1] cleanup->collect decontaminate Decontaminate Area Clean the affected area thoroughly. collect->decontaminate dispose Dispose of Waste Follow local, state, and federal regulations. [1] decontaminate->dispose

Caption: Workflow for handling an accidental release of this compound.

Personal Precautions:

  • Use personal protective equipment as outlined in Section 5.[1]

  • Avoid breathing dust and vapors.[1]

  • Evacuate personnel to safe areas and ensure adequate ventilation.[1][6]

Environmental Precautions:

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Do not allow the product to enter drains, as discharge into the environment must be avoided.[1]

Methods for Containment and Cleaning Up:

  • For solid spills, pick up and arrange for disposal without creating dust. Sweep up and shovel the material.[1]

  • Keep the collected material in suitable, closed containers for disposal.[1][7]

Toxicity Information

Detailed toxicological studies for this compound are not widely available in the provided search results. The GHS classification indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Users should handle the compound as a potentially hazardous substance at all times. For a related compound, 2,4-Dimethyl-5-Acetyl Thiazole, an oral LD50 of 100 mg/kg (ATE) was noted, indicating high toxicity.[8] However, this data should be used with caution as it is not for the specific compound .

References

Methodological & Application

Application of 4,5-Dimethylthiazole-2-thiol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4,5-Dimethylthiazole-2-thiol serves as a versatile building block for the synthesis of novel therapeutic agents. Its unique structural features allow for the introduction of diverse functionalities, leading to compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.

Potential Therapeutic Applications

Derivatives of this compound are promising candidates for development in several therapeutic areas:

  • Anticancer Agents: The thiazole nucleus is present in several approved anticancer drugs. Derivatives of this compound can be designed to target various cancer-related pathways. For instance, acetamide derivatives bearing the 4,5-dimethylthiazole moiety have been investigated for their cytotoxic effects.

  • Antimicrobial Agents: Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity. The sulfur and nitrogen atoms in the thiazole ring are crucial for interaction with microbial targets. S-substituted derivatives of this compound can be synthesized to explore new antimicrobial leads.

  • Enzyme Inhibitors: The thiazole scaffold can be functionalized to interact with the active sites of various enzymes. For example, derivatives have been explored as inhibitors of kinases and other enzymes implicated in disease.

Data Presentation: Quantitative Biological Activity

The following tables summarize the biological activity of representative thiazole derivatives, illustrating the potential of compounds derived from this compound.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6f A549 (Lung Cancer)2.5[1]
C6 (Glioblastoma)5.1[1]
6g A549 (Lung Cancer)3.2[1]
C6 (Glioblastoma)6.8[1]
8e A549 (Lung Cancer)0.302[2]
5 A549 (Lung Cancer)0.452[2]

Note: Compounds 6f and 6g are N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives. Compounds 8e and 5 are thiophenyl thiazolyl-pyridine hybrids.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)MBC (µg/mL)
3f P. aeruginosa>100>100
3 S. aureus0.23-0.70.47-0.94
9 C. albicans0.06-0.230.11-0.47

Note: Compound 3f is a 4-methylthiazole derivative. Compounds 3 and 9 are heteroaryl(aryl) thiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of S-substituted this compound Derivatives

This protocol describes a general method for the synthesis of S-substituted derivatives of this compound, which are common intermediates in the development of bioactive molecules.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., 2-chloro-N-arylacetamide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, dimethylformamide)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified compound using NMR and mass spectrometry to confirm its structure.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic activity of synthesized this compound derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized thiazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation start This compound reaction S-Alkylation/Arylation start->reaction Alkyl/Aryl Halide, Base purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization product Bioactive Thiazole Derivative characterization->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis result Anticancer Activity data_analysis->result

Caption: Workflow for Synthesis and Anticancer Evaluation.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation caspase Caspase Activation caspase->apoptosis thiazole Thiazole Derivative thiazole->akt Inhibition thiazole->caspase Activation

Caption: Potential Anticancer Mechanism of Thiazole Derivatives.

References

Application Notes and Protocols for 4,5-Dimethylthiazole-2-thiol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiazole-2-thiol is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a thiol group. This structure presents multiple coordination sites, primarily the endocyclic nitrogen atom and the exocyclic sulfur atom of the thiol group, making it a versatile ligand for the formation of coordination complexes with a variety of metal ions. The resulting metal complexes have garnered interest due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The thiazole moiety is a key structural component in many biologically active compounds, and its coordination to metal centers can enhance or modulate this activity.

These application notes provide an overview of the use of this compound as a ligand, including a generalized protocol for the synthesis and characterization of its metal complexes, and a discussion of its potential applications.

Coordination and Bonding

This compound can exist in tautomeric forms, the thione and the thiol form. In solution and in the solid state, it can coordinate to metal ions in several ways:

  • Monodentate Coordination: Through the exocyclic sulfur atom or the endocyclic nitrogen atom.

  • Bidentate Chelating Coordination: Through both the nitrogen and sulfur atoms, forming a stable five-membered ring with the metal center.[1]

  • Bidentate Bridging Coordination: The ligand can bridge two metal centers.

The coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools to elucidate the coordination mode in the resulting complexes.

Potential Applications in Drug Development

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The formation of metal complexes with thiazole-based ligands can enhance these biological activities.[4] This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the interaction of the complex with biological macromolecules like DNA and proteins. Metal complexes of substituted thiazole-2-thiols are therefore of significant interest in the development of novel therapeutic agents.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with this compound. These are based on common procedures for similar thiazole-containing ligands.[1][4][5]

Protocol 1: General Synthesis of a Metal(II) Complex of this compound

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂, Co(CH₃COO)₂, NiCl₂)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask. Stir the solution until the ligand is completely dissolved. Gentle heating may be applied if necessary.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid product with small portions of cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a vacuum desiccator over anhydrous CaCl₂ or in a drying oven at a low temperature (e.g., 60-80 °C).

Synthesis_Workflow Workflow for Synthesis of Metal Complexes cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification dissolve_ligand Dissolve Ligand in Ethanol mix Mix Solutions dissolve_ligand->mix dissolve_metal Dissolve Metal Salt in Ethanol dissolve_metal->mix reflux Reflux for 2-4h mix->reflux cool Cool to RT reflux->cool filter Vacuum Filtration cool->filter wash Wash with Ethanol filter->wash dry Dry wash->dry product product dry->product Final Complex

Caption: General workflow for the synthesis of metal complexes.

Protocol 2: Characterization of the Synthesized Complex

1. Elemental Analysis (C, H, N, S):

  • Determine the elemental composition of the complex to confirm the metal-to-ligand ratio.

2. Infrared (IR) Spectroscopy:

  • Record the IR spectrum of the free ligand and the metal complex.

  • Expected Observations:

    • A shift in the ν(C=N) stretching frequency of the thiazole ring upon coordination of the nitrogen atom.

    • The disappearance or shift of the ν(S-H) band and changes in the ν(C=S) region, indicating coordination of the sulfur atom.

    • The appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-S) vibrations.

3. UV-Visible Spectroscopy:

  • Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the UV-Vis spectrum.

  • Expected Observations:

    • Ligand-based π → π* and n → π* transitions.

    • The appearance of new, lower-energy bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment of the metal ion.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectra can provide detailed structural information.

  • Expected Observations:

    • A downfield or upfield shift of the signals for the protons and carbons near the coordination sites (N and S) compared to the free ligand.

5. Magnetic Susceptibility Measurement:

  • For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), determine the magnetic moment at room temperature to gain insight into the geometry of the complex.

Characterization_Workflow Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Analytical start Synthesized Complex ir IR Spectroscopy start->ir uv_vis UV-Vis Spectroscopy start->uv_vis nmr NMR Spectroscopy (for diamagnetic) start->nmr elemental Elemental Analysis start->elemental magnetic Magnetic Susceptibility (for paramagnetic) start->magnetic structure structure ir->structure Structural Information uv_vis->structure nmr->structure elemental->structure magnetic->structure

Caption: Workflow for the characterization of synthesized complexes.

Data Presentation

The following tables summarize representative data that would be collected during the characterization of a hypothetical metal(II) complex of this compound (L), denoted as [M(L)₂X₂] where X is a counter-ion like Cl⁻.

Table 1: Elemental Analysis Data (Hypothetical)

Compound%C (Found/Calc)%H (Found/Calc)%N (Found/Calc)%S (Found/Calc)
[Cu(L)₂Cl₂]30.50 / 30.653.10 / 3.097.10 / 7.1532.60 / 32.72
[Co(L)₂Cl₂]31.00 / 31.103.15 / 3.137.25 / 7.2533.10 / 33.19
[Ni(L)₂Cl₂]31.05 / 31.113.12 / 3.137.20 / 7.2533.15 / 33.20

Table 2: Key IR Spectral Data (cm⁻¹) (Hypothetical)

Compoundν(N-H)ν(C=N)ν(C=S)ν(M-N)ν(M-S)
Ligand (L)315015801250--
[Cu(L)₂Cl₂]314515651230450380
[Co(L)₂Cl₂]314815681235445375
[Ni(L)₂Cl₂]314615671232448378

Table 3: Electronic Spectral Data and Magnetic Moments (Hypothetical)

Compoundλ_max (nm) (Assignment)Magnetic Moment (B.M.)Proposed Geometry
[Cu(L)₂Cl₂]650 (d-d), 420 (LMCT)1.85Distorted Octahedral
[Co(L)₂Cl₂]680, 510 (d-d)4.90Octahedral
[Ni(L)₂Cl₂]690, 410 (d-d)3.10Octahedral

Conceptual Signaling Pathway Inhibition

Metal complexes of thiazole derivatives have shown potential as anticancer agents by inhibiting signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a conceptual model of how such a complex might interfere with a generic kinase signaling pathway.

Signaling_Pathway Conceptual Kinase Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase Receptor->Kinase activates TF Transcription Factor Kinase->TF activates Apoptosis Apoptosis Kinase->Apoptosis inhibits Proliferation Cell Proliferation TF->Proliferation Complex This compound Metal Complex Complex->Kinase inhibition

Caption: Inhibition of a kinase signaling pathway.

This document provides a foundational guide for researchers interested in the coordination chemistry of this compound. The provided protocols are representative and may require optimization based on the specific metal and desired complex. The potential for these complexes in drug discovery warrants further investigation into their synthesis, characterization, and biological evaluation.

References

Application Notes and Protocols for S-Alkylation of 2-chlorothiazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiazole-5-thiol is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of a reactive thiol group at the 5-position allows for straightforward functionalization through S-alkylation, yielding a diverse range of 2-chloro-5-(alkylthio)thiazole derivatives. These products serve as key intermediates in the synthesis of various biologically active compounds. The S-alkylation reaction is a fundamental method for forming carbon-sulfur bonds, which are prevalent in numerous pharmaceuticals.

The general principle of S-alkylation involves the deprotonation of the thiol group by a base to form a more nucleophilic thiolate anion. This anion then attacks an alkylating agent, typically an alkyl halide, in a nucleophilic substitution reaction (most commonly SN2) to form the corresponding thioether.[1][2] The choice of base, solvent, and reaction conditions can be optimized to achieve high yields and purity.

General Reaction Scheme

The S-alkylation of 2-chlorothiazole-5-thiol with an alkyl halide can be represented by the following general reaction scheme:

2-chlorothiazole-5-thiol + Alkyl Halide --(Base, Solvent)--> 2-chloro-5-(alkylthio)thiazole

Data Presentation

While specific quantitative data for a wide range of S-alkylation reactions of 2-chlorothiazole-5-thiol is not extensively documented in publicly available literature, the following table summarizes the key components and conditions for a general protocol. Yields are typically moderate to high, contingent on the specific substrate and optimized conditions.

Component Purpose Examples Typical Molar Equivalence
Thiol Starting material2-chlorothiazole-5-thiol1.0
Alkylating Agent Provides the alkyl groupMethyl iodide, Ethyl bromide, Benzyl chloride1.0 - 1.2
Base Deprotonates the thiolPotassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N)1.1 - 1.5
Solvent Reaction mediumAcetone, Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF)-
Reaction Temperature Affects reaction rateRoom temperature to 60 °C-
Reaction Time Duration to completion2 - 24 hours-

Experimental Protocol: General Procedure for S-Alkylation

This protocol provides a representative method for the S-alkylation of 2-chlorothiazole-5-thiol. It should be noted that optimization of the base, solvent, and temperature may be necessary for different alkylating agents.

Materials
  • 2-chlorothiazole-5-thiol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorothiazole-5-thiol (1.0 eq).

  • Solvent Addition: Add anhydrous acetone or acetonitrile to dissolve the thiol. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of thiol).

  • Base Addition: Add anhydrous potassium carbonate (1.2 eq) to the solution.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. Then, add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete (as indicated by TLC, showing consumption of the starting thiol), filter the solid potassium carbonate and wash it with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable, to yield the pure S-alkylated product.

Visualizations

Chemical Reaction Pathway

G cluster_conditions Conditions Thiol 2-chlorothiazole-5-thiol Thiolate Thiolate Anion Thiol->Thiolate + Base AlkylHalide Alkyl Halide (R-X) Product 2-chloro-5-(alkylthio)thiazole AlkylHalide->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetone) Thiolate->Product + Alkyl Halide

Caption: S-alkylation reaction pathway of 2-chlorothiazole-5-thiol.

Experimental Workflow

G start Start setup 1. Add 2-chlorothiazole-5-thiol, K₂CO₃, and solvent to flask start->setup add_alkyl_halide 2. Add alkyl halide dropwise setup->add_alkyl_halide react 3. Stir at room temp. (or heat if necessary) add_alkyl_halide->react monitor 4. Monitor reaction by TLC react->monitor workup 5. Filter and concentrate monitor->workup Reaction complete extract 6. Dissolve in EtOAc, wash with H₂O and brine workup->extract dry 7. Dry organic layer and evaporate solvent extract->dry purify 8. Purify crude product (e.g., chromatography) dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for S-alkylation.

References

The Versatility of 4,5-Dimethylthiazole-2-thiol in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4,5-dimethylthiazole-2-thiol as a versatile building block in the synthesis of a variety of heterocyclic compounds. The inherent reactivity of this thiol, particularly its nucleophilic sulfur atom, makes it an excellent starting material for constructing fused and substituted thiazole ring systems, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the thiazole ring allows for the fine-tuning of its biological profile. This compound, with its reactive thiol group, serves as a key synthon for the elaboration of more complex heterocyclic systems. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data for the synthesis of representative heterocyclic compounds derived from this compound.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its S-alkylation with various electrophiles, often followed by an intramolecular cyclization to yield fused heterocyclic systems. A prominent example is the Hantzsch thiazole synthesis and its variations, where the thiol reacts with α-halocarbonyl compounds.

Synthesis of Thiazolo[3,2-b][1][2][3]triazole Derivatives

A common and efficient method for the synthesis of fused thiazole heterocycles is the reaction of a thiazole-2-thiol derivative with a suitable bifunctional electrophile. The following protocol is a general procedure for the synthesis of 2,3-dihydro-5,6-dimethylthiazolo[3,2-b][1][2][3]triazoles, which are of interest for their potential biological activities. This reaction proceeds via the initial S-alkylation of the thiazole thiol with an α-halo ketone, followed by cyclization.

Experimental Protocols

Protocol 1: General Synthesis of 2-((4,5-Dimethylthiazol-2-yl)thio)acetophenones

This protocol describes the S-alkylation of this compound with phenacyl bromide derivatives, which are key intermediates for further cyclization reactions.

Materials:

  • This compound

  • Substituted phenacyl bromide (e.g., phenacyl bromide, 4-bromophenacyl bromide)

  • Ethanol or Isopropanol

  • Sodium bicarbonate (NaHCO₃) or an organic base (e.g., triethylamine)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Add the substituted phenacyl bromide (1.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure 2-((4,5-dimethylthiazol-2-yl)thio)acetophenone derivative.[1]

Visualizing the Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve this compound and phenacyl bromide in ethanol reflux Reflux for 2-4 hours reagents->reflux Heat evaporation Solvent Evaporation reflux->evaporation neutralization Neutralization with NaHCO3 evaporation->neutralization extraction Ethyl Acetate Extraction neutralization->extraction purification Recrystallization extraction->purification product product purification->product Pure Product G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product thiol This compound s_alkylated S-Alkylated Intermediate (2-((4,5-dimethylthiazol-2-yl)thio)acetophenone) thiol->s_alkylated Nucleophilic Attack electrophile α-Halo Ketone (e.g., Phenacyl Bromide) electrophile->s_alkylated fused_heterocycle Fused Heterocyclic System (e.g., Thiazolo[3,2-a]pyridinium) s_alkylated->fused_heterocycle Intramolecular Cyclization (e.g., Condensation)

References

Application Notes and Protocols for 4,5-Dimethylthiazole-2-thiol in Corrosion Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion remains a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Thiazole derivatives, containing both nitrogen and sulfur heteroatoms, have emerged as a promising class of corrosion inhibitors. These compounds can effectively adsorb onto metal surfaces, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions.

This document provides detailed application notes and experimental protocols for the evaluation of 4,5-Dimethylthiazole-2-thiol as a corrosion inhibitor. While specific experimental data for this particular compound is not extensively available in published literature, the following sections present representative data and protocols from studies on structurally similar thiazole, thiadiazole, and triazole-thiol derivatives. This information serves as a comprehensive guide for researchers initiating studies on this compound or related compounds.

Mechanism of Action

The corrosion inhibition mechanism of thiazole derivatives like this compound is primarily attributed to their adsorption onto the metal surface. This adsorption process can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bonding between the lone pair of electrons on the nitrogen and sulfur atoms of the thiazole ring and the vacant d-orbitals of the metal atoms. The presence of π-electrons in the thiazole ring can also contribute to the adsorption process.

The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive environment, thereby reducing the corrosion rate. The efficiency of inhibition is dependent on the inhibitor's concentration, the nature of the metal, and the corrosive medium.

Corrosion Inhibition Mechanism cluster_metal Metal Surface (e.g., Mild Steel) Metal Fe H+ H+ Metal->H+ Cathodic Reaction (H₂ Evolution) Cl- Cl- Metal->Cl- Anodic Reaction (Metal Dissolution) Inhibitor This compound Inhibitor->Metal Adsorption (Protective Film Formation) Weight_Loss_Workflow A Prepare & Weigh Metal Coupons C Immerse Coupons in Solutions A->C B Prepare Corrosive & Inhibitor Solutions B->C D Maintain Temperature & Time C->D E Retrieve, Clean & Reweigh Coupons D->E F Calculate Corrosion Rate & Inhibition Efficiency E->F Potentiodynamic_Polarization_Workflow A Prepare Working Electrode B Assemble Three-Electrode Cell A->B C Stabilize at Open Circuit Potential B->C D Perform Potential Sweep C->D E Record Current Density vs. Potential D->E F Analyze Tafel Plot to get icorr & Ecorr E->F G Calculate Inhibition Efficiency F->G EIS_Workflow A Prepare Electrode & Assemble Cell B Stabilize at Open Circuit Potential A->B C Apply AC Voltage over a Frequency Range B->C D Measure Impedance Response C->D E Generate Nyquist & Bode Plots D->E F Model with Equivalent Circuit to get Rct E->F G Calculate Inhibition Efficiency F->G

Application Notes: Synthesis of Thiazole Derivatives via S-Alkylation of 4,5-Dimethylthiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] 4,5-Dimethylthiazole-2-thiol is a valuable starting material that offers a reactive "handle" for the synthesis of diverse thiazole derivatives. The exocyclic thiol group (S-H) is nucleophilic and can be readily modified, making it an ideal point for structural diversification in drug discovery campaigns.[3][4]

The most direct and common method for derivatizing this compound is through S-alkylation. This reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then displaces a leaving group (typically a halide) from an electrophilic reagent, such as an alkyl halide, via an SN2 mechanism.[4][5] This straightforward and robust transformation allows for the introduction of a wide variety of substituents at the 2-position of the thiazole ring, enabling the systematic exploration of structure-activity relationships (SAR).

These application notes provide a general protocol for the S-alkylation of this compound to generate a library of 2-(alkylthio)-4,5-dimethylthiazoles.

General Reaction Scheme

The S-alkylation of this compound proceeds by reacting it with an alkyl halide (R-X) in the presence of a base. The base deprotonates the thiol, forming a thiolate anion, which then acts as a nucleophile.

S_Alkylation_Scheme Thiol This compound reac_arrow AlkylHalide Alkyl Halide (R-X) Base Base Product 2-(Alkylthio)-4,5-dimethylthiazole Salt Salt (e.g., NaX) Byproduct Byproduct (e.g., H₂O)

Caption: General scheme for S-alkylation of this compound.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol describes a general method for the synthesis of 2-(alkylthio)-4,5-dimethylthiazole derivatives.[6][7]

Materials and Reagents:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)) (1.2 eq)

  • Solvent (e.g., Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., acetone, 10-20 mL per mmol of thiol) in a round-bottom flask, add the base (1.2 equivalents) (e.g., K₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux (typically 50-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(alkylthio)-4,5-dimethylthiazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following table summarizes representative data for the synthesis of various 2-(alkylthio)-4,5-dimethylthiazole derivatives using the general S-alkylation protocol.

Entry Alkyl Halide (R-X) Base Solvent Temp (°C) Time (h) Yield (%)
1Benzyl BromideK₂CO₃Acetone56 (reflux)492
2Ethyl IodideK₂CO₃DMF25 (RT)688
3Propargyl BromideNaHTHF25 (RT)295
42-BromoacetophenoneK₂CO₃ACN82 (reflux)585
5Methyl IodideNaHTHF25 (RT)294

Visualizations

S-Alkylation Mechanism

The reaction proceeds via a two-step mechanism: initial deprotonation of the thiol followed by a nucleophilic substitution (SN2) reaction.

S_Alkylation_Mechanism Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + Base - BH⁺ Base Base (B:) TransitionState Sₙ2 Transition State [R-S---R'---X]⁻ Thiolate->TransitionState + R'-X AlkylHalide Alkyl Halide (R'-X) Product 2-(Alkylthio)-4,5-dimethylthiazole (R-S-R') TransitionState->Product Halide Halide Ion (X⁻) TransitionState->Halide - X⁻

Caption: Mechanism of S-alkylation: Deprotonation followed by Sₙ2 attack.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of 2-(alkylthio)-4,5-dimethylthiazole derivatives.

Experimental_Workflow Start Start: Combine Thiol, Base, and Solvent Add_Halide Add Alkyl Halide Start->Add_Halide Reaction Stir/Heat (Monitor by TLC) Add_Halide->Reaction Workup Aqueous Workup (Filter, Extract, Dry) Reaction->Workup Concentrate Concentrate Under Reduced Pressure Workup->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End Pure Product Characterize->End

Caption: Workflow for the synthesis and purification of thiazole derivatives.

References

Application Notes and Protocols for Reactions Involving 4,5-Dimethylthiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 4,5-dimethylthiazole-2-thiol, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocols detailed below focus on the S-alkylation of this compound to generate a library of thioether derivatives. Additionally, we explore the potential biological activities of these derivatives, with a particular focus on their hypothesized role in modulating the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Synthesis of 2-(Alkylthio)-4,5-dimethylthiazole Derivatives via S-Alkylation

The nucleophilic thiol group of this compound readily undergoes S-alkylation with various alkyl halides to yield the corresponding 2-(alkylthio)-4,5-dimethylthiazole derivatives. This reaction is a cornerstone for creating a diverse range of compounds for biological screening.

Experimental Protocol: S-Alkylation of this compound with Alkyl Halides

This protocol describes a general procedure for the S-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetone or DMF (10 mL/mmol of thiol) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to 50-60 °C and monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-6 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator. The residue is partitioned between ethyl acetate and water.

  • Extraction: The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(alkylthio)-4,5-dimethylthiazole derivative.

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Yields and Spectroscopic Data

The following table summarizes representative data for the S-alkylation of this compound with different alkyl halides.

Alkyl HalideProductSolventBaseReaction Time (h)Yield (%)¹H NMR (δ, ppm)
Ethyl bromoacetateEthyl 2-((4,5-dimethylthiazol-2-yl)thio)acetateAcetoneK₂CO₃485-954.20 (q, 2H), 3.95 (s, 2H), 2.30 (s, 3H), 2.25 (s, 3H), 1.25 (t, 3H)
Benzyl bromide2-(Benzylthio)-4,5-dimethylthiazoleDMFK₂CO₃390-987.30-7.45 (m, 5H), 4.35 (s, 2H), 2.28 (s, 3H), 2.23 (s, 3H)
Iodomethane4,5-Dimethyl-2-(methylthio)thiazoleAcetoneK₂CO₃2>952.65 (s, 3H), 2.32 (s, 3H), 2.28 (s, 3H)

Biological Activity and Potential Signaling Pathway Modulation

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Derivatives of this compound are of particular interest for their potential as anticancer agents.

Application in Anticancer Research

Numerous studies have demonstrated the potent anticancer effects of thiazole-containing compounds. These molecules can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways that are dysregulated in cancer.

Hypothesized Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many human cancers, making it an attractive target for cancer therapy. Thiazole derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[1][2] While direct evidence for the S-alkylated derivatives of this compound is still emerging, it is hypothesized that these compounds may also exert their anticancer effects through the modulation of this pathway.

A related compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is widely used in cell viability assays, has been shown to induce the phosphorylation of Akt, a key downstream effector of the PI3K pathway.[3] This suggests that the 4,5-dimethylthiazole moiety can interact with components of this signaling cascade.

The following protocol outlines a general method for assessing the anticancer activity of synthesized 2-(alkylthio)-4,5-dimethylthiazole derivatives and investigating their ability to induce apoptosis.

Materials:

  • Cancer cell lines (e.g., A549 human lung adenocarcinoma, C6 rat glioma)[2]

  • Normal cell line (e.g., NIH/3T3 mouse embryonic fibroblast) for cytotoxicity comparison[2]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 96-well and 6-well cell culture plates

  • Microplate reader

  • Flow cytometer

Procedure:

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells and normal cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • After 24 hours of incubation, treat the cells with various concentrations of the synthesized thiazole derivatives for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Seed cancer cells in 6-well plates.

    • Treat the cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Visualizations

Experimental Workflow for S-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve this compound and Base in Solvent B Add Alkyl Halide A->B C Stir at RT or Heat B->C D Monitor by TLC C->D E Solvent Removal D->E F Extraction E->F G Purification by Column Chromatography F->G H Characterization G->H

Caption: Workflow for the S-alkylation of this compound.

Hypothesized PI3K/Akt Signaling Pathway Inhibition

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival ThiazoleDerivative 2-(Alkylthio)-4,5- dimethylthiazole Derivative ThiazoleDerivative->PI3K Inhibits? ThiazoleDerivative->Akt Inhibits?

References

Application Notes and Protocols: 4,5-Dimethylthiazole-2-thiol in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to guide the investigation of 4,5-Dimethylthiazole-2-thiol in agricultural chemistry. To date, specific quantitative data on the fungicidal or plant growth-regulating activities of this particular compound against agricultural pathogens and crops are limited in publicly available scientific literature. The information presented herein is based on the known biological activities of structurally related thiazole-2-thiol derivatives and provides standardized methodologies for the evaluation of this compound.

Introduction and Potential Applications

Thiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in both pharmaceutical and agrochemical research.[1][2] In the context of agricultural chemistry, thiazole derivatives have demonstrated significant potential as fungicides and plant growth regulators.[3][4]

1.1. Potential as a Fungicide

Numerous thiazole derivatives have been synthesized and shown to exhibit potent antifungal activity against a wide range of plant pathogenic fungi.[1][5] The primary mechanism of action for many thiazole-based fungicides is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] This disruption leads to impaired membrane function and ultimately, fungal cell death. Given its structural similarity to known fungicidal thiazoles, this compound is a promising candidate for development as a novel fungicide.

1.2. Potential as a Plant Growth Regulator

Certain thiazole derivatives have been observed to influence plant growth and development.[6] These effects can range from promoting seed germination and seedling growth to inducing systemic acquired resistance (SAR), a state of heightened plant-wide defense against a broad spectrum of pathogens. The induction of SAR is often linked to the salicylic acid (SA) signaling pathway.[6] Therefore, this compound warrants investigation for its potential to modulate plant growth and enhance crop resilience.

Synthesis Protocol (Proposed)

2.1. Hantzsch Thiazole Synthesis Adaptation

The synthesis of 4,5-dimethyl-1,3-thiazole-2-thiol can be conceptually approached via the Hantzsch thiazole synthesis.[7] This method typically involves the reaction of a thioamide with an α-haloketone.

G reagents 3-Halobutan-2-one + Thiourea derivative product This compound reagents->product Cyclocondensation

Caption: Proposed Hantzsch synthesis route.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable thioamide (e.g., thiourea, dithiocarbamate) in a solvent such as ethanol or a mixture of ethanol and water.

  • Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 3-halo-2-butanone (e.g., 3-chloro-2-butanone or 3-bromo-2-butanone) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Note: The specific reaction conditions (solvent, temperature, reaction time, and purification method) will need to be optimized for this particular synthesis.

Antifungal Activity Evaluation: Protocols

To assess the potential of this compound as a fungicide, a series of in vitro and in vivo assays should be conducted.

3.1. In Vitro Antifungal Susceptibility Testing

The following protocol details a common method for evaluating the efficacy of a compound against a plant pathogenic fungus, using Botrytis cinerea (gray mold) as an example.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis p1 Prepare spore suspension of Botrytis cinerea a1 Inoculate microtiter plate wells containing PDA medium and test compound with spore suspension p1->a1 p2 Prepare serial dilutions of this compound p2->a1 a2 Incubate plates at 20-25°C a1->a2 an1 Measure mycelial growth (e.g., optical density) after 48-72 hours a2->an1 an2 Calculate percentage inhibition and determine EC50 value an1->an2

Caption: Workflow for in vitro antifungal assay.

Experimental Protocol:

  • Fungal Culture: Culture Botrytis cinerea on potato dextrose agar (PDA) plates at 20-25°C until sufficient sporulation is observed.

  • Spore Suspension: Prepare a spore suspension by flooding the culture plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Prepare a series of dilutions in sterile distilled water or culture medium to achieve the desired final concentrations for the assay.

  • Microtiter Plate Assay: In a 96-well microtiter plate, add a defined volume of molten PDA medium to each well. To each well, add the test compound dilutions. A solvent control (DMSO without the test compound) and a negative control (no compound) should be included.

  • Inoculation: Inoculate each well with the prepared spore suspension.

  • Incubation: Incubate the plates at 20-25°C in the dark for 48-72 hours.

  • Data Collection and Analysis: Determine the mycelial growth by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the negative control. The EC50 (half-maximal effective concentration) value can be determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Table 1: Example Data Presentation for In Vitro Antifungal Activity

CompoundTarget FungusEC50 (µg/mL)MIC (µg/mL)Reference
This compoundBotrytis cinereaData to be determinedData to be determinedN/A
Thiazole Derivative XFusarium oxysporum15.550.0[Fictional]
Thiazole Derivative YRhizoctonia solani8.225.0[Fictional]

Plant Growth Regulation Evaluation: Protocols

The potential of this compound as a plant growth regulator can be assessed through seed germination and seedling growth bioassays.

4.1. Seed Germination Bioassay

This protocol outlines a method to evaluate the effect of the compound on the germination of a model plant species, such as lettuce (Lactuca sativa).

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis p1 Surface sterilize lettuce seeds a1 Place seeds in Petri dishes with filter paper soaked in test solutions p1->a1 p2 Prepare serial dilutions of this compound p2->a1 a2 Incubate in a growth chamber with controlled light and temperature a1->a2 an1 Record germination percentage daily for 7 days a2->an1 an2 Measure radicle and hypocotyl length of seedlings a2->an2 an3 Calculate germination index and vigor index an1->an3 an2->an3

Caption: Workflow for seed germination bioassay.

Experimental Protocol:

  • Seed Sterilization: Surface sterilize lettuce seeds by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by several rinses with sterile distilled water.[8]

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in sterile distilled water. A sterile water control is essential.

  • Petri Dish Assay: Place two layers of sterile filter paper in sterile Petri dishes. Moisten the filter paper with a defined volume of the respective test solutions.

  • Seed Sowing: Place a set number of sterilized seeds (e.g., 25-50) on the moistened filter paper in each Petri dish.

  • Incubation: Incubate the Petri dishes in a plant growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22-25°C).

  • Data Collection: Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged. After 7 days, measure the radicle and hypocotyl length of a representative sample of seedlings from each treatment.

  • Data Analysis: Calculate the germination percentage, germination index, and seedling vigor index for each treatment.[9]

Table 2: Example Data Presentation for Plant Growth Regulation Activity

Compound Concentration (ppm)Germination (%)Radicle Length (cm)Hypocotyl Length (cm)Seedling Vigor Index
0 (Control)Data to be determinedData to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determinedData to be determined
50Data to be determinedData to be determinedData to be determinedData to be determined
100Data to be determinedData to be determinedData to be determinedData to be determined

Potential Mechanism of Action and Signaling Pathway Interaction

5.1. Antifungal Mode of Action

As previously mentioned, a likely mechanism of antifungal action for this compound is the inhibition of ergosterol biosynthesis, consistent with other azole fungicides.[6] This can be investigated experimentally by analyzing the sterol composition of treated fungal cells using gas chromatography-mass spectrometry (GC-MS).

5.2. Interaction with Plant Signaling Pathways

Some thiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants, often through the salicylic acid (SA) signaling pathway.[6] This can lead to the upregulation of pathogenesis-related (PR) genes, enhancing the plant's defense against subsequent pathogen attacks.

G compound This compound sa_pathway Salicylic Acid (SA) Signaling Pathway compound->sa_pathway Potential Activation pr_genes Pathogenesis-Related (PR) Gene Expression sa_pathway->pr_genes Upregulation sar Systemic Acquired Resistance (SAR) pr_genes->sar

Caption: Potential interaction with the SA pathway.

To investigate this, researchers can treat plants with this compound and then measure the expression levels of key SA-responsive genes (e.g., PR1, PR2) using quantitative real-time PCR (qRT-PCR). An increase in the expression of these genes would suggest an interaction with the SA signaling pathway.

Conclusion

While specific data for this compound in agricultural applications is currently lacking, the broader family of thiazole-2-thiol derivatives shows significant promise as both fungicides and plant growth regulators. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to systematically evaluate the potential of this compound as a novel agrochemical. Further research is warranted to elucidate its specific activities, optimize its synthesis, and understand its precise mechanisms of action.

References

The Pivotal Role of 4,5-Dimethylthiazole-2-thiol in the Genesis of Novel Azo Dyes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The synthesis of novel azo dyes, a cornerstone in the development of advanced materials and biomedical diagnostics, is significantly propelled by the versatile chemistry of heterocyclic precursors. Among these, 4,5-Dimethylthiazole-2-thiol emerges as a crucial starting material, paving the way for the creation of functionally diverse thiazolyl azo dyes. These dyes exhibit promising applications ranging from textile coloring to advanced biological screening. This document provides comprehensive application notes and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of such dyes.

Application Notes

Azo dyes derived from the 4,5-dimethylthiazole scaffold are characterized by their vibrant colors and potential for biological activity. The synthetic pathway typically commences with the conversion of this compound to its 2-amino analogue, 2-amino-4,5-dimethylthiazole. This intermediate is then subjected to diazotization, followed by a coupling reaction with a suitable aromatic partner to yield the final azo dye. The nature of the coupling component can be varied to fine-tune the spectral properties and functional characteristics of the resulting dye.

Recent studies have highlighted the potential of these thiazolyl azo dyes in medicinal chemistry. For instance, certain derivatives have been investigated for their antimicrobial and anticancer properties. The thiazole moiety is a well-known pharmacophore, and its incorporation into the azo dye structure can impart significant biological efficacy. The screening of these novel dyes against various cell lines and microbial strains is a critical step in identifying lead compounds for further drug development.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative thiazolyl azo dye, 2-[2-(4,5-Dimethylthiazolyl)azo]-4-methoxyphenol (DMeTAMP), starting from this compound.

Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiazole from this compound

This protocol is a generalized method and may require optimization.

  • S-Alkylation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol. Add an alkylating agent, for example, methyl iodide (1.1 equivalents), and a mild base like potassium carbonate (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure to obtain the S-alkylated intermediate.

  • Amination: To the crude S-alkylated intermediate, add a solution of ammonia in ethanol (ethanolic ammonia). Heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, carefully open the sealed tube and evaporate the solvent.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure 2-Amino-4,5-dimethylthiazole.

Protocol 2: Synthesis of 2-[2-(4,5-Dimethylthiazolyl)azo]-4-methoxyphenol (DMeTAMP)

Adapted from Waheeb and Al-Adilee, 2021.

  • Diazotization of 2-Amino-4,5-dimethylthiazole:

    • Dissolve 2-amino-4,5-dimethylthiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Continue stirring the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve 4-methoxyphenol (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the 4-methoxyphenol solution with vigorous stirring. A colored precipitate will form.

    • Maintain the reaction mixture at 0-5 °C and continue stirring for an additional 2 hours.

    • Collect the precipitate by filtration, wash thoroughly with cold distilled water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye, DMeTAMP.

Data Presentation

The following tables summarize the key quantitative data for the synthesized azo dye, DMeTAMP, as reported in the literature.

Physicochemical Properties of DMeTAMP
Parameter Value
Molecular FormulaC₁₂H₁₃N₃O₂S
Molecular Weight279.32 g/mol
Melting Point188-190 °C
ColorBrownish-red
Molar Conductance (10⁻³ M in DMF)8.5 Ω⁻¹cm²mol⁻¹
Spectroscopic Data for DMeTAMP
Technique Key Data
UV-Vis (in DMF) λmax = 450 nm
FT-IR (KBr, cm⁻¹) 3425 (O-H), 1610 (C=N), 1500 (N=N), 1240 (C-O)
¹H NMR (DMSO-d₆, δ ppm) 9.8 (s, 1H, OH), 7.5-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) 165.2, 158.4, 151.7, 148.9, 142.1, 125.3, 118.6, 115.9, 114.2, 55.8, 16.7, 11.9

Visualizations

Synthesis_Workflow A This compound B S-Alkylation & Amination A->B C 2-Amino-4,5-dimethylthiazole B->C D Diazotization (NaNO₂, HCl, 0-5°C) C->D E Diazonium Salt D->E F Coupling Reaction (4-Methoxyphenol, NaOH) E->F G Azo Dye (DMeTAMP) F->G

Synthesis workflow for the preparation of DMeTAMP.

Biological_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Activity Screening cluster_development Further Development A Synthesized Thiazolyl Azo Dye B Primary Screening (e.g., Antimicrobial, Cytotoxicity) A->B C Hit Identification B->C D Secondary Screening (Dose-response, Selectivity) C->D Active F Mechanism of Action Studies C->F Inactive E Lead Compound D->E E->F

Logical workflow for biological activity screening.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 4,5-Dimethylthiazole-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4,5-Dimethylthiazole-2-thiol, a crucial intermediate in various pharmaceutical and chemical applications. Our focus is to provide actionable solutions to overcome low product yield and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is a widely employed and generally reliable method for the preparation of this compound. This reaction involves the condensation of an α-haloketone, specifically 3-chloro-2-butanone, with a thioamide equivalent, typically ammonium dithiocarbamate. This method is often favored due to the accessibility of the starting materials and its potential for high yields when optimized.

Q2: I am experiencing a significantly low yield in my synthesis. What are the most probable causes?

A2: Low yield in the Hantzsch synthesis of this compound can stem from several factors. The primary culprits often include poor quality of the starting materials, suboptimal reaction temperature, incorrect stoichiometry of reactants, and the formation of side products. It is also crucial to ensure that the α-haloketone, 3-chloro-2-butanone, has not degraded, as these compounds can be unstable.

Q3: What are the common side products that can form during this synthesis?

A3: Several side products can diminish the yield of the desired this compound. With unsymmetrical α-haloketones like 3-chloro-2-butanone, there is a possibility of forming isomeric thiazole products, although the substitution pattern of the starting material generally directs the regioselectivity. Additionally, competing reactions, such as the self-condensation of the α-haloketone or reactions between intermediates, can lead to the formation of complex mixtures and tar-like substances.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be challenging if significant amounts of impurities are present. If the product precipitates from the reaction mixture, it can often be isolated by filtration and washed with a suitable solvent to remove unreacted starting materials. For products that are oily or do not crystallize, extraction with an organic solvent followed by column chromatography on silica gel is a common and effective purification method.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Poor quality of 3-chloro-2-butanone: α-haloketones can degrade over time. 2. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. In-situ formation of ammonium dithiocarbamate is inefficient. 1. Use freshly distilled or commercially available high-purity 3-chloro-2-butanone. 2. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. A gradual increase from room temperature is recommended. 3. Use a slight excess (1.1-1.2 equivalents) of ammonium dithiocarbamate to ensure the complete consumption of the α-haloketone. 4. Prepare ammonium dithiocarbamate from ammonia and carbon disulfide just before use to ensure its reactivity.
Formation of Dark, Tarry Side Products 1. High reaction temperature: Promotes polymerization and decomposition of reactants and intermediates. 2. Presence of impurities in starting materials. 1. Maintain a controlled and moderate reaction temperature. Avoid excessive heating. 2. Ensure the purity of all reactants through appropriate purification methods like distillation for liquids and recrystallization for solids.
Difficulty in Product Isolation and Purification 1. Product is an oil or does not crystallize: This can be due to the presence of impurities that inhibit crystallization. 2. Product is contaminated with starting materials. 1. After the reaction, perform an aqueous workup to remove water-soluble impurities. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and purify by column chromatography. 2. Unreacted ammonium dithiocarbamate is typically soluble in the aqueous phase after workup. Unreacted 3-chloro-2-butanone can be removed during solvent evaporation under reduced pressure or by chromatography.
Inconsistent Results Between Batches 1. Variability in the quality of reactants. 2. Inconsistent reaction conditions: Minor changes in temperature, reaction time, or stirring rate can affect the outcome.1. Source high-purity starting materials from a reliable supplier and check their quality before use. 2. Carefully control and document all reaction parameters for each batch to ensure reproducibility.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol details a standard procedure for the synthesis of this compound.

Materials:

  • 3-Chloro-2-butanone

  • Ammonium dithiocarbamate (or generated in situ from ammonia and carbon disulfide)

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium dithiocarbamate (1.1 equivalents) in ethanol.

  • To this solution, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (the optimal temperature may vary, typically between 50-80 °C) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and a dilute solution of sodium hydroxide to neutralize any acid formed during the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Table 1: Representative Reaction Parameters and Expected Yields

ParameterValue
Reactant Ratio (3-chloro-2-butanone : Ammonium dithiocarbamate) 1 : 1.1
Solvent Ethanol
Reaction Temperature 60-70 °C
Reaction Time 4-6 hours
Expected Yield (after purification) 60-80%

Visualizing the Synthesis and Troubleshooting Logic

To further aid in understanding the synthesis and troubleshooting process, the following diagrams have been generated.

Synthesis_Pathway 3-Chloro-2-butanone 3-Chloro-2-butanone Intermediate Thioether Intermediate 3-Chloro-2-butanone->Intermediate Nucleophilic attack Ammonium_dithiocarbamate Ammonium dithiocarbamate Ammonium_dithiocarbamate->Intermediate Product This compound Intermediate->Product Intramolecular cyclization & dehydration

Caption: Hantzsch synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Conditions Verify Reaction Conditions (Temp, Time, Stoich.) Start->Check_Conditions Analyze_Byproducts Analyze Crude Mixture for Byproducts (TLC/NMR) Start->Analyze_Byproducts Purify_Reactants Purify Starting Materials Check_Reactants->Purify_Reactants Impure Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Suboptimal Temp Adjust_Stoich Adjust Reactant Stoichiometry Check_Conditions->Adjust_Stoich Incorrect Stoich. Modify_Workup Modify Workup and Purification Protocol Analyze_Byproducts->Modify_Workup Byproducts Identified Success Yield Improved Optimize_Temp->Success Failure Consult Further Optimize_Temp->Failure Adjust_Stoich->Success Adjust_Stoich->Failure Purify_Reactants->Success Purify_Reactants->Failure Modify_Workup->Success Modify_Workup->Failure

Caption: A logical workflow for troubleshooting low yield.

Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield affects rate & stability Side_Reactions Side Reactions Temperature->Side_Reactions high temp increases Purity Reactant Purity Purity->Yield impurities interfere Purity->Side_Reactions impurities can catalyze Stoichiometry Stoichiometry Stoichiometry->Yield limits conversion Reaction_Time Reaction Time Reaction_Time->Yield ensures completion Side_Reactions->Yield reduces

Technical Support Center: Purification of 4,5-Dimethylthiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Dimethylthiazole-2-thiol. The following information is designed to address common challenges and provide detailed methodologies for achieving high purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective purification techniques for this compound, a solid at room temperature, are recrystallization and column chromatography. Due to its high boiling point, vacuum distillation is also a viable method, particularly for removing non-volatile impurities or for large-scale purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities often originate from the synthetic route used. A common method for synthesizing thiazoles is the Hantzsch thiazole synthesis. Potential impurities from this process include unreacted starting materials such as 3-bromo-2-butanone and a thioamide, as well as byproducts from side reactions. Additionally, the thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide.

Q3: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration typically indicates the presence of colored impurities from side reactions or degradation. Purification by column chromatography is often effective at removing these impurities. In some cases, treating a solution of the crude product with activated carbon before the final purification step (e.g., recrystallization) can help remove colored contaminants.

Q4: Is this compound sensitive to air or moisture?

A4: Yes, the thiol group in this compound is susceptible to oxidation by atmospheric oxygen, which can result in the formation of a disulfide impurity. It is highly recommended to handle the compound under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents, particularly during purification and long-term storage.

Q5: My product seems to be an oil and will not crystallize. What should I do?

A5: The failure to crystallize can be due to the presence of residual solvent or a high level of impurities. Ensure the product is thoroughly dried under a high vacuum to remove any remaining solvent. If the issue persists, the impurity level is likely too high for direct crystallization. In this case, purifying the crude product by column chromatography first is recommended to remove the bulk of the impurities before attempting recrystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPotential CauseRecommended Solution
Low Recovery After Purification Product loss during transfers: Multiple transfer steps can lead to significant loss of material.Minimize the number of transfers. Ensure all vessels are rinsed with the mother liquor or a small amount of clean solvent to recover as much product as possible.
Inappropriate solvent for recrystallization: The compound may be too soluble in the cold solvent.Perform small-scale solubility tests to find a solvent in which the compound is highly soluble when hot and sparingly soluble when cold.
Incorrect eluent for column chromatography: The eluent may be too polar, causing the product to elute too quickly with impurities.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A typical starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Presence of Disulfide Impurity in Final Product Oxidation during workup or purification: Exposure to air can cause the thiol groups to oxidize and form disulfide bonds.Purge all solvents with an inert gas (nitrogen or argon) before use. Conduct all purification steps under an inert atmosphere.
Poor Separation in Column Chromatography Inappropriate stationary phase: While silica gel is common, it may not be optimal for all separations.Consider using a different stationary phase, such as alumina (neutral or basic), which can sometimes offer different selectivity.
Co-elution of impurities: Impurities may have similar polarity to the desired product.Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of closely eluting compounds.
Product Decomposes During Distillation Temperature is too high: The compound may be thermally labile at its atmospheric boiling point.Use vacuum distillation to lower the boiling point of the compound, thereby reducing the required temperature and minimizing thermal decomposition.

Quantitative Data Summary

The following table summarizes the physical properties of this compound and provides general expectations for purification outcomes. Note that yields and purity are highly dependent on the specific experimental conditions and the quality of the crude material.

ParameterValueReference
Molecular Formula C₅H₇NS₂--INVALID-LINK--
Molecular Weight 145.25 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 166 °C--INVALID-LINK--
Boiling Point (at 760 mmHg) 214.5 °C--INVALID-LINK--
Purity of Commercial Samples ≥97%--INVALID-LINK--
Typical Recovery (Recrystallization) Variable, optimization required-
Expected Purity (Recrystallization) >98% (if crude is >90% pure)-
Typical Recovery (Column Chromatography) Variable, optimization required-
Expected Purity (Column Chromatography) >99%-

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is most effective when the crude material is relatively pure (>90%) and solid.

  • Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent. The ideal solvent will dissolve the compound completely at its boiling point but sparingly at room temperature or below. Common solvents for thiazole derivatives include ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a high vacuum.

Protocol 2: Purification by Column Chromatography

This technique is suitable for purifying crude material with a significant amount of impurities.

  • Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation (a retention factor, Rf, of 0.2-0.4 for the desired compound is often ideal). A common eluent system for thiazole derivatives is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor each fraction by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Vacuum Distillation

Given the high atmospheric boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand a vacuum. Use a suitable vacuum pump that can achieve a pressure low enough to significantly reduce the boiling point.

  • Distillation: Place the crude material in the distillation flask with a stir bar. Begin heating the flask gently in a heating mantle while the system is under vacuum.

  • Fraction Collection: Collect the distillate fractions. The boiling point will be significantly lower than 214.5 °C and will depend on the pressure achieved by the vacuum pump. Monitor the temperature of the vapor as it passes into the condenser; a stable temperature during collection indicates a pure fraction.

  • Completion: Stop the distillation when the temperature starts to drop or rise significantly, or when most of the material has distilled over.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product assess Assess Purity & Color crude->assess recrystallize Recrystallization assess->recrystallize High Purity, Slight Color column Column Chromatography assess->column Low Purity, High Impurity Load distill Vacuum Distillation assess->distill Large Scale or Non-volatile Impurities pure Pure Product (>98%) recrystallize->pure column->pure distill->pure

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Decision Tree for Purification start Low Yield or Impure Product? check_oxidation Disulfide Impurity Present? start->check_oxidation Yes use_inert Use Degassed Solvents & Inert Atmosphere check_oxidation->use_inert Yes check_crystallization Fails to Crystallize? check_oxidation->check_crystallization No dry_thoroughly Dry Under High Vacuum check_crystallization->dry_thoroughly Yes poor_separation Poor Separation in Column? check_crystallization->poor_separation No pre_purify Purify by Column Chromatography First dry_thoroughly->pre_purify optimize_eluent Optimize Eluent with TLC poor_separation->optimize_eluent Yes gradient_elution Use Gradient Elution optimize_eluent->gradient_elution

Common side reactions in the synthesis of 2-chlorothiazole-5-thiol and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-chlorothiazole-5-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-chlorothiazole-5-thiol?

A1: A widely used and logical approach is a two-step process starting from a 2-aminothiazole-5-thiol precursor.[1][2]

  • Diazotization: The 2-amino group of the precursor is converted into a diazonium salt using sodium nitrite in an acidic medium.[2]

  • Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom.[1][2]

Q2: What are the most critical parameters to control during this synthesis?

A2: Several parameters are crucial for a successful synthesis and to minimize side reactions:

  • Temperature: The diazotization step is highly temperature-sensitive. It is essential to maintain a low temperature, strictly between 0-5 °C, to ensure the stability of the diazonium salt intermediate.[1][2]

  • Acid Concentration: A sufficient concentration of hydrochloric acid is necessary for the complete formation of nitrous acid and the subsequent diazonium salt.[1]

  • Controlled Reagent Addition: Sodium nitrite solution should be added slowly and in a controlled manner to the acidic solution of the starting material. This prevents localized overheating and decomposition of the diazonium salt.[1][2]

  • Inert Atmosphere: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide byproducts.[3] Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][3]

Q3: Is the 2-chlorothiazole-5-thiol product sensitive to air or moisture?

A3: Yes. The thiol group is prone to oxidation by atmospheric oxygen, which forms a disulfide impurity.[3] It is advisable to handle the compound under an inert atmosphere and use degassed solvents, particularly during purification and storage, to maintain its integrity.[3]

Troubleshooting Guide: Common Side Reactions & Prevention

This section addresses specific issues that may arise during the synthesis, focusing on common side reactions and their mitigation strategies.

Q4: My reaction yield is very low. What are the possible causes and solutions?

A4: Low yield is a common issue that can stem from several factors related to the stability of the diazonium salt intermediate.

  • Cause 1: Incomplete Diazotization.

    • Solution: Ensure the reaction temperature is strictly maintained between 0-5 °C.[1] Use a slight excess of sodium nitrite and a sufficient amount of hydrochloric acid to drive the reaction to completion.[1][2] Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]

  • Cause 2: Decomposition of the Diazonium Salt.

    • Solution: The diazonium salt is unstable at higher temperatures.[2] Maintain rigorous temperature control (0-5 °C) throughout the diazotization process and proceed immediately to the Sandmeyer reaction step without isolating the intermediate.[1]

  • Cause 3: Loss of Product During Work-up.

    • Solution: The product may have some solubility in the aqueous phase.[2] Adjust the pH of the aqueous layer during extraction to suppress the ionization of the thiol group, thereby reducing its water solubility. If an emulsion forms during extraction, add brine to help break it.[2]

Q5: The final product is discolored (yellow or brown). How can I prevent this and purify the product?

A5: Discoloration typically indicates the presence of colored impurities arising from specific side reactions.

  • Cause: Formation of Azo Compounds.

    • Prevention: This side reaction occurs when the diazonium salt couples with other aromatic species in the mixture.[1][2] To prevent this, ensure the slow and controlled addition of sodium nitrite to avoid any localized excess. Maintaining a sufficiently acidic medium and low temperature also suppresses azo-coupling.[1][2]

    • Purification: Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by purification via column chromatography or recrystallization.[3]

Q6: My analytical data (NMR/IR/MS) shows unexpected peaks. What are the likely byproducts?

A6: Unexpected peaks usually correspond to specific, common byproducts formed during the reaction.

  • Byproduct 1: 2-hydroxythiazole-5-thiol.

    • Indication: An unexpected -OH peak in the NMR or IR spectrum.[1]

    • Cause: This forms from the hydrolysis of the diazonium salt, where it reacts with water instead of the chloride ion.[1]

    • Prevention: Strictly maintain low temperatures (0-5 °C) during both the diazotization and Sandmeyer steps to minimize the rate of this competing hydrolysis reaction.[1]

  • Byproduct 2: Disulfide Dimer.

    • Indication: A peak in the mass spectrum corresponding to a mass of (2 * M - 2), where M is the mass of the desired product.[3]

    • Cause: Oxidation of the thiol group.[3]

    • Prevention: Handle the starting material and product under an inert atmosphere (nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[3] This byproduct can often be separated by column chromatography.[3]

Summary of Side Reactions and Prevention Strategies
Side Reaction / IssueCommon Cause(s)Prevention & Mitigation Strategies
Low Yield Incomplete diazotization; Decomposition of diazonium salt.[1][2]Maintain temperature at 0-5 °C; Use a slight excess of NaNO₂; Proceed to Sandmeyer step immediately.[1]
Colored Impurity Formation of azo compounds via diazonium coupling.[1][2]Ensure slow, controlled addition of NaNO₂; Maintain low temperature and sufficient acidity.[1] Purify via chromatography or recrystallization.[3]
Formation of 2-hydroxy byproduct Hydrolysis of the diazonium salt intermediate.[1]Strictly maintain low temperatures (0-5 °C) throughout the entire reaction sequence.[1]
Formation of disulfide byproduct Oxidation of the thiol (-SH) group.[3]Work under an inert atmosphere (N₂ or Ar); Use degassed solvents.[3]

Visual Guides

Reaction Pathway and Side Reactions

G Precursor 2-Amino-5-mercapto- thiazole Diazonium Thiazole Diazonium Salt (Intermediate) Precursor->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) Product 2-Chlorothiazole-5-thiol (Desired Product) Diazonium->Product Sandmeyer Reaction (CuCl) Hydroxy 2-Hydroxy Byproduct Diazonium->Hydroxy Hydrolysis (H₂O, Temp > 5 °C) Azo Azo Compound (Colored Impurity) Diazonium->Azo Azo Coupling (Excess Precursor)

Caption: Key reaction pathways in the synthesis of 2-chlorothiazole-5-thiol.

General Experimental Workflow

G Start Start Materials (2-Aminothiazole Precursor, HCl, NaNO₂) Diazotization Diazotization (0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (Add to CuCl, <10 °C) Diazotization->Sandmeyer Immediate Transfer Workup Work-up (Extraction) Sandmeyer->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Final Pure Product Purification->Final

Caption: Standard workflow for the synthesis and purification of the target compound.

Troubleshooting Logic for Low Yield

G Problem Problem: Low Yield Cause1 Possible Cause: Incomplete Diazotization Problem->Cause1 Cause2 Possible Cause: Salt Decomposition Problem->Cause2 Cause3 Possible Cause: Oxidation to Disulfide Problem->Cause3 Solution1 Solution: - Check temp (0-5 °C) - Use excess NaNO₂/HCl - Monitor with TLC Cause1->Solution1 Solution2 Solution: - Maintain temp < 5 °C - Use diazonium salt immediately Cause2->Solution2 Solution3 Solution: - Use inert atmosphere - Use degassed solvents Cause3->Solution3

Caption: Troubleshooting decision tree for addressing low product yield.

Experimental Protocols

Protocol 1: Synthesis of 2-chlorothiazole-5-thiol via Sandmeyer Reaction

This protocol is a representative procedure based on established chemical principles for this reaction type.[1]

Materials:

  • 2-amino-5-mercaptothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Extraction Solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice-salt bath

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-mercaptothiazole in a solution of concentrated HCl and water.

    • Cool the suspension to 0-5 °C using an ice-salt bath.[2]

    • Separately, prepare a pre-cooled aqueous solution of sodium nitrite.

    • Slowly add the sodium nitrite solution dropwise to the suspension, ensuring the internal temperature is rigorously maintained below 5 °C.[1]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[1]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.[2]

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Maintain the reaction temperature below 10 °C.[1]

    • Observe for nitrogen gas evolution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

  • Work-up and Isolation:

    • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.[2]

    • Combine the organic layers and wash them with water and then with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

    • Remove the solvent under reduced pressure to obtain the crude 2-chlorothiazole-5-thiol.

Protocol 2: Purification by Column Chromatography

This method is suitable for removing a wide range of impurities, including colored byproducts and residual starting material.[3]

Procedure:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.[3]

  • Column Packing: Pack a chromatography column with silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[3]

  • Loading: Carefully load the prepared slurry onto the top of the packed column.[3]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Scaling Up the Synthesis of 4,5-Dimethylthiazole-2-thiol for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 4,5-Dimethylthiazole-2-thiol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the scale-up process, from pilot plant to full-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most industrially viable method for the synthesis of this compound is the Hantzsch thiazole synthesis. This is a well-established and robust reaction that involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical starting materials are 3-chloro-2-butanone and thiourea.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The Hantzsch thiazole synthesis is an exothermic reaction, and heat management is a critical safety concern during scale-up.[1][2][3] Poor heat dissipation in large reactors can lead to a thermal runaway, a rapid increase in temperature and pressure that can result in an explosion.[1][2][3] Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential before attempting a large-scale synthesis. Additionally, the handling of raw materials and the final product, which is a thiol, requires appropriate personal protective equipment (PPE) and ventilation to avoid exposure.

Q3: How can I monitor the progress of the reaction on an industrial scale?

A3: On an industrial scale, reaction progress is typically monitored using in-process analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the consumption of starting materials and the formation of the product and any by-products. For real-time monitoring, process analytical technology (PAT) tools such as in-situ infrared (IR) spectroscopy can be employed to provide continuous data on the reaction kinetics.

Q4: What are the typical yields and purity levels for the industrial production of this compound?

A4: With an optimized process, the industrial-scale synthesis of this compound can achieve yields of 85-95%. The purity of the crude product after initial isolation is typically around 95-98%. Further purification through recrystallization can increase the purity to >99.5%, which is often required for pharmaceutical applications.

Q5: What are the critical process parameters to control during the synthesis?

A5: The critical process parameters (CPPs) for the Hantzsch synthesis of this compound include:

  • Temperature: To control the reaction rate and prevent thermal runaway.

  • Rate of addition of reactants: Slow and controlled addition of the α-haloketone is crucial to manage the exotherm.

  • Stirring speed: Adequate agitation is necessary to ensure proper mixing and heat transfer.

  • pH: The pH of the reaction mixture can influence the reaction rate and the formation of impurities.

Troubleshooting Guides

Problem 1: Low Product Yield

Q: My industrial batch of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I troubleshoot this?

A: Low product yield is a common issue in scaling up chemical syntheses. The following table outlines potential causes and recommended solutions:

Potential Cause Recommended Solution(s)
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the validated time at the optimal temperature. Use in-process HPLC analysis to confirm the consumption of starting materials. - Check Raw Material Quality: Impurities in the 3-chloro-2-butanone or thiourea can inhibit the reaction. Perform quality control checks on incoming raw materials.
Side Reactions - Optimize Temperature Control: Runaway temperatures can lead to the formation of by-products. Ensure the reactor's cooling system is functioning optimally and that the addition of the α-haloketone is slow and controlled. - Control pH: Deviations from the optimal pH range can promote side reactions. Monitor and adjust the pH of the reaction mixture as needed.
Product Loss During Workup - Optimize Isolation and Purification: Review the crystallization and filtration procedures. Ensure the choice of solvent and the cooling profile are optimized for maximum product recovery. Wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product.
Problem 2: Product Fails to Meet Purity Specifications

Q: The final product has a high level of impurities and does not meet the required purity of >99.5%. What are the likely impurities and how can they be removed?

A: Impurities in the final product can arise from unreacted starting materials, side reactions, or degradation. The table below lists common impurities and methods for their removal:

Impurity Potential Source Recommended Removal Method(s)
Unreacted 3-chloro-2-butanone Incomplete reaction or improper stoichiometry.Optimize the reaction conditions to ensure complete conversion. During purification, this impurity can often be removed by recrystallization.
Unreacted Thiourea Incomplete reaction.Thiourea is generally more soluble in the crystallization solvent than the product and can be removed in the mother liquor.
Over-alkylation Products Reaction of the product with the α-haloketone.These can be difficult to remove. Prevention through strict control of stoichiometry and reaction temperature is key. Multiple recrystallizations may be necessary.
Disulfide By-products Oxidation of the thiol group.Minimize exposure to air and oxidizing agents during the reaction and workup. Purification can be achieved through recrystallization under an inert atmosphere.

Experimental Protocols

Industrial Scale Synthesis of this compound

This protocol describes a typical industrial-scale batch synthesis of this compound.

Materials and Equipment:

  • 1000 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser

  • 3-chloro-2-butanone (98% purity)

  • Thiourea (99% purity)

  • Ethanol (95%)

  • Sodium Hydroxide (50% aqueous solution)

  • Deionized water

  • Nutsche filter-dryer

Procedure:

  • Reactor Charging: Charge the 1000 L reactor with 500 L of 95% ethanol and 76.1 kg (1000 mol) of thiourea.

  • Heating: Heat the mixture to 60-65°C with moderate stirring until the thiourea is completely dissolved.

  • Reactant Addition: Slowly add 106.5 kg (1000 mol) of 3-chloro-2-butanone to the reactor over a period of 4-6 hours, maintaining the temperature between 65-70°C. The reaction is exothermic, and the addition rate should be controlled to prevent the temperature from exceeding 75°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 2-3 hours. Monitor the reaction progress by HPLC until the concentration of 3-chloro-2-butanone is less than 1%.

  • Cooling and Neutralization: Cool the reaction mixture to 20-25°C. Slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 6.5-7.0.

  • Crystallization: Cool the mixture further to 0-5°C and hold for 2-4 hours to allow for complete crystallization of the product.

  • Isolation and Washing: Filter the product using a Nutsche filter-dryer. Wash the filter cake with 100 L of cold (0-5°C) deionized water, followed by 50 L of cold (0-5°C) 95% ethanol.

  • Drying: Dry the product in the filter-dryer under vacuum at 50-60°C until the loss on drying (LOD) is less than 0.5%.

  • Purification (Recrystallization): For pharmaceutical-grade material, the dried product can be recrystallized from a suitable solvent such as ethanol or isopropanol to achieve a purity of >99.5%.

Data Presentation

Table 1: Optimized Reaction Parameters for Industrial Scale Synthesis
ParameterValue
Reactor Volume 1000 L
Solvent 95% Ethanol
Thiourea 76.1 kg (1000 mol)
3-chloro-2-butanone 106.5 kg (1000 mol)
Reaction Temperature 65-75°C
Addition Time 4-6 hours
Reaction Time 2-3 hours
Crystallization Temperature 0-5°C
Expected Yield 85-95%
Expected Purity (Crude) 95-98%
Table 2: Common Impurity Profile and Acceptance Criteria
ImpurityTypical Level (Crude)Acceptance Criteria (Final Product)
Unreacted 3-chloro-2-butanone < 1.0%< 0.1%
Unreacted Thiourea < 0.5%< 0.1%
Disulfide By-product < 0.5%< 0.1%
Total Impurities < 5.0%< 0.5%

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup and Purification Stage A Charge Reactor with Ethanol and Thiourea B Heat to 60-65°C A->B Step 1 C Slowly Add 3-chloro-2-butanone (4-6h) Maintain 65-70°C B->C Step 2 D Reaction at 70-75°C (2-3h) Monitor by HPLC C->D Step 3 E Cool to 20-25°C D->E Step 4 F Neutralize with NaOH to pH 6.5-7.0 E->F Step 5 G Cool to 0-5°C for Crystallization (2-4h) F->G Step 6 H Filter Product G->H Step 7 I Wash with Cold Water and Ethanol H->I Step 8 J Dry Under Vacuum at 50-60°C I->J Step 9 K Recrystallize for High Purity (>99.5%) J->K Optional Step 10

Caption: Experimental workflow for the industrial synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (HPLC Data) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Troubleshoot_Reaction Increase Reaction Time/Temp Check Raw Material Purity Incomplete->Troubleshoot_Reaction Check_Workup Review Workup & Purification (Crystallization, Filtration) Complete->Check_Workup End Problem Resolved Troubleshoot_Reaction->End Workup_OK Workup Appears Optimal Check_Workup->Workup_OK Yes Workup_Issue Potential Workup Issue Check_Workup->Workup_Issue No Check_Side_Reactions Analyze for Side Products (HPLC/MS) Workup_OK->Check_Side_Reactions Troubleshoot_Workup Optimize Crystallization Solvent/Temp Minimize Wash Volumes Workup_Issue->Troubleshoot_Workup Troubleshoot_Workup->End No_Side_Products No Significant Side Products Check_Side_Reactions->No_Side_Products No Side_Products_Present Side Products Detected Check_Side_Reactions->Side_Products_Present Yes No_Side_Products->End Troubleshoot_Side_Reactions Optimize Temperature Control Adjust pH Side_Products_Present->Troubleshoot_Side_Reactions Troubleshoot_Side_Reactions->End

Caption: Troubleshooting decision tree for low yield or purity issues.

Parameter_Relationships cluster_params Process Parameters cluster_outcomes Process Outcomes Temp Reaction Temperature Yield Product Yield Temp->Yield affects rate Purity Product Purity Temp->Purity affects side reactions Safety Process Safety Temp->Safety risk of runaway Addition_Rate Addition Rate Addition_Rate->Purity local concentration Addition_Rate->Safety controls exotherm Stirring Stirring Speed Stirring->Yield mass transfer Stirring->Safety heat transfer pH pH pH->Yield reaction kinetics pH->Purity impurity formation

Caption: Logical relationships between key process parameters and outcomes.

References

Technical Support Center: Overcoming Color Interference in MTT Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to color interference in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What causes color interference in an MTT antibacterial assay?

A1: Color interference in an MTT assay can arise from several sources:

  • Colored Test Compounds: Many natural product extracts (e.g., from plants), polyphenols, and nanoparticles have their own intrinsic color that can absorb light at the same wavelength as formazan (the purple product of MTT reduction), leading to artificially high absorbance readings.[1][2][3][4][5][6]

  • Reducing/Oxidizing Properties of Test Compounds: Some compounds can chemically interact with the MTT reagent, reducing it to formazan in the absence of viable bacterial cells, resulting in false-positive results.[1][5][7] Conversely, some compounds can interfere with the formazan product itself.[8]

  • Culture Medium Components: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[1][9] Serum components can also contribute to background absorbance.[1]

  • Compound Precipitation: The test compound may precipitate during the assay, scattering light and leading to inaccurate absorbance measurements.

Q2: How can I determine if my test compound is interfering with the MTT assay?

A2: It is crucial to run proper controls to identify potential interference.[7][10] A key control is a "compound-only" or "cell-free" control, which includes the test compound in the assay medium without any bacterial cells.[1][5][7] If you observe a color change or significant absorbance in these wells, your compound is likely interfering with the assay.

Q3: My colored plant extract is giving me a high background. How can I resolve this?

A3: For colored extracts, several strategies can be employed:

  • Background Subtraction: Run parallel wells with the extract in media but without cells for each concentration tested.[5] The absorbance from these wells can be subtracted from the absorbance of the corresponding wells with cells.

  • Wash Step: Before adding the MTT reagent, carefully remove the medium containing the extract and wash the bacterial cells with a sterile buffer like PBS.[5][11] This removes the interfering color.

  • Purification: For complex mixtures like plant extracts, a pre-assay purification step using silica gel column chromatography can be effective in removing the interfering colored components and bacterial cells before quantifying the formazan.[2]

Troubleshooting Guides

Issue 1: Unexpectedly High Viability or False-Positive Results

Possible Cause: The test compound is colored and absorbs at the same wavelength as formazan, or it has reducing properties that convert MTT to formazan non-enzymatically.[1][4][5]

Troubleshooting Steps:

StepActionExpected Outcome
1. Run Controls Prepare control wells containing the test compound and media, but no bacterial cells.[1][5][7]If these wells show a color change or high absorbance, the compound is interfering.
2. Background Subtraction For each concentration of your test compound, prepare a corresponding cell-free control. Subtract the average absorbance of the cell-free control from the absorbance of your experimental wells.[5]This will correct for the intrinsic color of your compound.
3. Implement a Wash Step After incubating the bacteria with your test compound, centrifuge the plate (if using suspension culture) or carefully aspirate the medium (for adherent bacteria). Wash the cells once or twice with sterile PBS before adding the MTT reagent.[5][11]This should remove the colored compound, reducing background absorbance.
4. Consider Alternative Assays If interference persists, switch to an assay that is less susceptible to color interference, such as an ATP-based assay (e.g., CellTiter-Glo®) or a resazurin-based assay.[10][12][13]These assays rely on different detection methods (luminescence or fluorescence) that are less prone to colorimetric interference.
Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause: Incomplete solubilization of formazan crystals or interference from media components.[1][14]

Troubleshooting Steps:

StepActionExpected Outcome
1. Optimize Solubilization Ensure complete dissolution of formazan crystals by using an appropriate solvent (e.g., DMSO, or 5% SDS in buffered DMF) and adequate mixing, perhaps with an orbital shaker.[1][14] Visually confirm dissolution under a microscope before reading the absorbance.[1]A clear, homogenous solution will provide consistent and accurate readings.
2. Use Phenol Red-Free Medium During the MTT incubation step, switch to a phenol red-free culture medium to eliminate its potential interference.[1][9]Reduced background absorbance and more accurate results.
3. Dual Wavelength Measurement If your spectrophotometer allows, measure the absorbance at the peak for formazan (around 570 nm) and a reference wavelength where formazan does not absorb (e.g., 630 nm or 700 nm).[6]Subtracting the reference wavelength reading from the primary reading can correct for non-specific background absorbance.

Experimental Protocols

Protocol 1: Cell-Free Assay for Interference Control

This protocol is essential for determining if a test compound directly interacts with the MTT reagent.[7]

  • Plate Setup: In a 96-well plate, add the same volume of cell culture medium as used in your antibacterial assay to several wells.

  • Compound Addition: Add serial dilutions of the test compound to the wells, mirroring the concentrations used in the main experiment.[7] Include vehicle control wells.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate under the same conditions (e.g., 37°C for 2-4 hours) as your antibacterial assay.[7]

  • Solubilization: Add the solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly.

  • Absorbance Reading: Measure the absorbance at 570 nm. Significant absorbance indicates interference.

Protocol 2: Silica Gel Column Chromatography for Color Removal

This method is particularly useful for colored natural product extracts.[2]

  • Assay Execution: Perform the MTT antibacterial assay as usual up to the point of formazan crystal formation.

  • Sample Preparation: After incubation with MTT, prepare the samples for chromatography. This may involve initial steps to lyse the cells and solubilize the formazan.

  • Column Chromatography: Pass the sample through a silica gel column. The colored components of the extract and bacterial cells will be retained by the silica gel, while the solubilized formazan will pass through.

  • Elution and Quantification: Collect the eluate containing the purified formazan and measure its absorbance. This method effectively removes background color interference, leading to a more accurate measurement.[2]

Alternative Assays to Mitigate Color Interference

If your compound consistently interferes with the MTT assay, consider these alternative methods for assessing bacterial viability:

AssayPrincipleAdvantagesPotential for Interference
Resazurin Assay (AlamarBlue) Measures the metabolic reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable cells.[12][15]Shorter incubation times, higher sensitivity, and fewer steps compared to MTT.[12]Lower susceptibility to color interference than MTT, but highly colored compounds may still interfere.
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells, via a luciferase-based reaction that produces light (luminescence).[10][13]Very fast, highly sensitive, and less prone to interference from colored compounds.[10][16]Moderate; fewer interferences than tetrazolium assays.[7]
LIVE/DEAD BacLight™ Bacterial Viability Kit Uses two fluorescent dyes (SYTO 9 and propidium iodide) to differentiate between live bacteria with intact membranes (green fluorescence) and dead bacteria with compromised membranes (red fluorescence).[17]Allows for direct visualization and quantification of live vs. dead bacteria via flow cytometry or fluorescence microscopy.Minimal interference from colored compounds as it relies on fluorescence detection at specific wavelengths.
DRAQ7 Assay A far-red fluorescent dye that only enters cells with compromised membranes, thus staining dead cells.[3]Suitable for use with brightly colored compounds like polyphenols and can be analyzed by flow cytometry.[3]Low, as it is a fluorescence-based assay in the far-red spectrum.

Visualizing Experimental Workflows

MTT_Troubleshooting_Workflow Start High Background or Suspected Interference Control Run Cell-Free Compound Control Start->Control Interference Interference Detected? Control->Interference Subtract Subtract Background Absorbance Interference->Subtract Yes NoInterference No Interference Interference->NoInterference No Wash Implement Wash Step Before Adding MTT Subtract->Wash Alternative Switch to Alternative Assay (e.g., Resazurin, ATP-based) Wash->Alternative End Accurate Viability Measurement Alternative->End NoInterference->End

Alternative_Assay_Selection Start Persistent Interference with MTT Assay Consider Consider Alternative Viability Assays Start->Consider Resazurin Resazurin (AlamarBlue) Fluorescence/Colorimetric Consider->Resazurin ATP ATP-based (CellTiter-Glo) Luminescence Consider->ATP LiveDead LIVE/DEAD BacLight Fluorescence Microscopy/Flow Cytometry Consider->LiveDead End Select Appropriate Assay Based on Equipment and Compound Resazurin->End ATP->End LiveDead->End

References

Validation & Comparative

A Comparative Analysis of 4,5-Dimethylthiazole-2-thiol and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 4,5-Dimethylthiazole-2-thiol with other notable thiazole derivatives. The following sections detail quantitative data from various studies, outline experimental protocols for key biological assays, and visualize relevant pathways and workflows.

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][4] This guide focuses on this compound and provides a comparative perspective against other thiazole derivatives that have been the subject of extensive research.

Quantitative Comparison of Biological Activities

While direct comparative studies featuring this compound are limited in the available scientific literature, this section aggregates quantitative data from various sources to offer a comparative overview of the potential of different thiazole derivatives. It is important to note that the presented data originates from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Antimicrobial Activity

Thiazole derivatives have shown significant promise as antimicrobial agents against a range of bacterial and fungal pathogens.[5][6] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Various Thiazole Derivatives

Thiazole DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
2,5-dichloro thienyl-substituted thiazoles6.25 - 12.5-6.25 - 12.56.25 - 12.5-[5]
2-phenylacetamido-thiazole derivative (Compound 16)6.251.561.563.12-[5]
Benzo[d]thiazole-2-thiol derivatives (Compounds 1, 5, 8, 9, 11, 12, 15)---<128-[7]
Benzo[d]thiazole-2-thiol derivative (Compound 14)---<64-[7]
4-methylthiazole-(benz)azole derivativesModest ActivityModest ActivityModest ActivityHalf potency of referenceValuable Activity[8]
2-amino-4-(2-pyridyl) thiazole derivatives-----[9][10]

Note: A lower MIC value indicates greater antimicrobial activity. Dashes (-) indicate that data was not available in the cited source.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively investigated against various cancer cell lines.[11][12] The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting cancer cell growth.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Various Thiazole Derivatives

Thiazole DerivativeMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)DU145 (Prostate Cancer)Reference
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c)2.57 ± 0.167.26 ± 0.44--[11]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b)----[13]
4-(2,4-Dimethylphenyl)-1,3-thiazole analogs----[14]
2-(Furan-2-yl)-4-methylbenzo[d]thiazole----[15]
2-(cyclopentylamino)thiazol-4(5H)-one (Compound 3i)----[16]

Note: A lower IC50 value indicates greater anticancer potency. Dashes (-) indicate that data was not available in the cited source. Specific IC50 values for the latter three compounds across these cell lines require consulting the full referenced papers.

Antioxidant Activity

Certain thiazole derivatives have demonstrated notable antioxidant properties, which are crucial in combating oxidative stress-related diseases.[17][18] The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with results also presented as IC50 values.

Table 3: Comparative Antioxidant Activity (IC50 in µg/mL) of Thiazole-Catechol Derivatives

Thiazole-Catechol DerivativeDPPH• Radical Scavenging IC50ABTS•+ Radical Scavenging IC50Reference
Compound 3a> 3j-[18]
Compound 3d> 3f12.62[18]
Compound 3g36.697.59[18]
Trolox (Standard)38.1015.87[18]
Ascorbic acid (Standard)53.49-[18]

Note: A lower IC50 value indicates greater antioxidant activity. Dashes (-) indicate that data was not available in the cited source.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparative analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH radical in a suitable solvent (e.g., methanol).

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in the evaluation of these compounds, the following diagrams illustrate a typical experimental workflow for anticancer drug screening and a generalized signaling pathway that can be affected by bioactive thiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Studies synthesis Synthesis of Thiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot for Protein Expression apoptosis->western_blot cell_cycle->western_blot animal_model Animal Model of Cancer western_blot->animal_model efficacy Evaluation of Tumor Growth Inhibition animal_model->efficacy

Caption: Workflow for anticancer screening of thiazole derivatives.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR, VEGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., NF-κB, AP-1) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation, Survival, Angiogenesis gene_expression->proliferation thiazole Thiazole Derivative thiazole->receptor Inhibition thiazole->pi3k Inhibition thiazole->mtor Inhibition

Caption: Generalized signaling pathway targeted by some anticancer thiazole derivatives. Generalized signaling pathway targeted by some anticancer thiazole derivatives.

References

A Researcher's Guide to Validating Cell Viability and Cytotoxicity: A Comparison of MTT and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is paramount. The MTT assay, a long-standing colorimetric method, has been a cornerstone in this field. However, the emergence of alternative assays with improved features necessitates a thorough understanding of their principles, performance, and ideal applications. This guide provides an objective comparison of the MTT assay with its common alternatives, supported by experimental data and detailed protocols to inform your assay selection.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay gauges cell viability by measuring the metabolic activity of living cells. Specifically, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT into a purple formazan product.[1] The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of metabolically active cells.

While widely used due to its simplicity and cost-effectiveness, the MTT assay has limitations. The formazan product is insoluble, requiring a solubilization step that can introduce variability.[2] Furthermore, the MTT reagent itself can be toxic to cells, and various compounds can interfere with the assay, leading to inaccurate results. These drawbacks have spurred the development of alternative assays that offer advantages in terms of workflow, sensitivity, and reduced interference.

Comparative Analysis of Cell Viability Assays

To facilitate a clear comparison, the following table summarizes the key characteristics of the MTT assay and its primary alternatives: MTS, XTT, WST-8, and the luminescent CellTiter-Glo assay.

AssayPrincipleFormazan SolubilityKey AdvantagesKey Disadvantages
MTT Mitochondrial dehydrogenase activity reduces MTT to insoluble purple formazan.Insoluble (requires solubilization)Inexpensive, well-established.Multi-step process, formazan crystals require solubilization, potential for reagent toxicity and compound interference.[3]
MTS Mitochondrial dehydrogenase activity reduces MTS to soluble formazan in the presence of an electron coupling reagent.SolubleSingle-step addition, higher throughput than MTT.Can be affected by reducing agents.[1]
XTT Similar to MTS, mitochondrial dehydrogenases reduce XTT to a soluble formazan product.SolubleHigher sensitivity than MTT, single-step addition.Can be less stable than other water-soluble tetrazolium salts.
WST-8 Reduction of water-soluble tetrazolium salt by cellular dehydrogenases to a soluble formazan.SolubleHigh sensitivity, wide linear range, low cytotoxicity, stable formazan product.[2]More expensive than MTT.
CellTiter-Glo Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[4]Not applicable (luminescence-based)Highest sensitivity (can detect as few as 15 cells), fastest procedure, wide linear range.[4][5]Requires a luminometer, more expensive than colorimetric assays.

Quantitative Performance Comparison

The choice of assay often depends on the specific experimental requirements for sensitivity and linearity. The following table presents a summary of reported quantitative data for each assay.

AssayLimit of DetectionLinear Range
MTT ~1,000 cellsUp to 10^5 cells
MTS ~500 - 1,000 cellsUp to 8 x 10^4 cells
XTT ~500 cellsUp to 6 x 10^4 cells
WST-8 ~200 - 500 cellsUp to 10^5 cells[6]
CellTiter-Glo As low as 15 cells[4]Up to 10^6 cells[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are step-by-step methodologies for the key assays discussed.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

MTS Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • MTS Reagent Preparation: Prepare the MTS reagent by mixing the MTS solution with an electron coupling reagent (e.g., phenazine methosulfate) according to the manufacturer's instructions.

  • Reagent Addition: Add 20 µL of the prepared MTS reagent directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent with the activation reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

WST-8 Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • WST-8 Reagent Addition: Add 10 µL of the WST-8 reagent directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay, typically in an opaque-walled 96-well plate.

  • Reagent Equilibration: Allow the CellTiter-Glo® Reagent to equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.

MTT_Assay_Workflow MTT Assay Workflow cluster_setup Plate Setup cluster_assay Assay Procedure plate_cells Plate cells in 96-well plate treat_cells Treat cells with compound plate_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_formazan Incubate (2-4h) Formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance

MTT Assay Experimental Workflow.

Assay_Selection_Workflow Assay Selection Decision Tree node_action node_action start Primary Consideration? sensitivity High Sensitivity Required? start->sensitivity Sensitivity throughput High Throughput Needed? start->throughput Workflow cost Low Cost a Priority? start->cost Budget sensitivity->throughput No ct_glo CellTiter-Glo sensitivity->ct_glo Yes throughput->cost No mts_xtt MTS / XTT throughput->mts_xtt Yes interference Potential for Compound Interference? cost->interference No mtt MTT cost->mtt Yes wst8 WST-8 interference->wst8 Yes interference->mts_xtt No

Decision tree for selecting a suitable cell viability assay.

Cytotoxicity_Pathways Simplified Cytotoxicity Signaling Pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) extrinsic Extrinsic Pathway (Death Receptors) caspase_cascade Caspase Activation extrinsic->caspase_cascade intrinsic Intrinsic Pathway (Mitochondrial) intrinsic->caspase_cascade apoptotic_bodies Formation of Apoptotic Bodies caspase_cascade->apoptotic_bodies cell_injury Cellular Injury (e.g., Toxins) membrane_damage Plasma Membrane Damage cell_injury->membrane_damage cell_lysis Cell Lysis & Inflammation membrane_damage->cell_lysis cytotoxic_agent Cytotoxic Agent cytotoxic_agent->extrinsic cytotoxic_agent->intrinsic cytotoxic_agent->cell_injury

References

Comparing the efficacy of 4,5-Dimethylthiazole-2-thiol derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the efficacy of various thiazole-based compounds as anticancer agents, with a focus on derivatives of the 4,5-Dimethylthiazole-2-thiol scaffold where data is available. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Efficacy of Thiazole Derivatives

The anticancer activity of thiazole derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines, commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound. The following tables summarize the in vitro cytotoxic activity of selected thiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/Target
Compound 4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest[3]
HepG2 (Liver)7.26 ± 0.44[3]
Compound 5b MCF-7 (Breast)0.48 ± 0.03Tubulin polymerization inhibitor[4]
A549 (Lung)0.97 ± 0.13[4]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mLInhibitory potential against EGFR[5]
Compound 7e SKRB-3 (Breast)0.0012Induces apoptosis[6]
SW620 (Colon)0.0043[6]
A549 (Lung)0.044[6]
HepG2 (Liver)0.048[6]
Thiadiazole Derivative 3 A549 (Lung)21.00 ± 1.15 µg/mLAkt inhibitor, Induces apoptosis and cell cycle arrest[7]
C6 (Glioma)-[7]
Thiadiazole Derivative 8 C6 (Glioma)-Akt inhibitor, Induces apoptosis and cell cycle arrest[7]

Note: The core structures of these compounds may vary, but all contain a thiazole or a related thiadiazole moiety.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer efficacy of thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[9][10][11]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Serial dilutions of the thiazole compounds are prepared in the growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, the medium is replaced with 100 µL of the medium containing different concentrations of the compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included. The plate is incubated for 48-72 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells

  • 6-well plates

  • Thiazole derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the thiazole derivative for 24-48 hours.[3]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[11]

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.[11]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis.

Materials:

  • Cancer cells

  • 6-well plates

  • Thiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the thiazole derivative as described for the cell cycle analysis.[3]

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Visualizing Mechanisms and Workflows

Signaling Pathways in Anticancer Activity

Thiazole derivatives can exert their anticancer effects through various signaling pathways. A common mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of pro-survival pathways like the Akt signaling pathway. Some derivatives also target specific receptors like the Epidermal Growth Factor Receptor (EGFR).

Anticancer Signaling Pathways of Thiazole Derivatives Potential Anticancer Mechanisms of Thiazole Derivatives cluster_0 Thiazole Derivative Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Thiazole Derivative Thiazole Derivative EGFR EGFR Thiazole Derivative->EGFR Inhibition Akt Pathway Akt Pathway Thiazole Derivative->Akt Pathway Inhibition Tubulin Tubulin Thiazole Derivative->Tubulin Inhibition of Polymerization Mitochondrion Mitochondrion Thiazole Derivative->Mitochondrion Induction of Intrinsic Pathway Proliferation Inhibition Proliferation Inhibition EGFR->Proliferation Inhibition Akt Pathway->Proliferation Inhibition Apoptosis Apoptosis Akt Pathway->Apoptosis Suppression of Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest Mitochondrion->Apoptosis

Caption: Potential anticancer mechanisms of thiazole derivatives.

Experimental Workflow for Efficacy Evaluation

The evaluation of a novel compound's anticancer potential follows a structured workflow, from initial synthesis to detailed mechanistic studies.

Experimental Workflow General Workflow for Evaluating Anticancer Efficacy cluster_screening In Vitro Screening cluster_moa Mechanism of Action Synthesis Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening Cytotoxicity (MTT Assay) Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Lead Compound Identification Cell Line Selection Cell Line Selection In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Promising Candidates Cell Cycle Analysis Cell Cycle Analysis Dose-Response Analysis Dose-Response Analysis Cell Line Selection->Dose-Response Analysis IC50 Determination IC50 Determination Dose-Response Analysis->IC50 Determination Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Western Blot Western Blot Apoptosis Assay->Western Blot

References

A Researcher's Guide: Navigating Alternatives to the MTT Assay for Cell Proliferation Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the MTT assay has been a cornerstone in cell biology for assessing metabolic activity as an indicator of cell proliferation and viability. However, its reliance on the reduction of a tetrazolium salt to an insoluble formazan product presents limitations, including endpoint measurements, potential toxicity of the reagent, and interference from certain compounds. To address these drawbacks, a variety of alternative assays have been developed, offering researchers a toolkit with diverse methodologies to more accurately and efficiently quantify cell proliferation. This guide provides a comprehensive comparison of prominent alternatives to the MTT assay, complete with experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal assay for their specific needs.

Comparison of Key Performance Characteristics

To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative features of the MTT assay and its leading alternatives.

AssayPrincipleMeasurementThroughputAssay Time (approx.)SensitivityMultiplexingReal-time Analysis
MTT Mitochondrial reductase activityColorimetric (Absorbance)High4-6 hoursModerateLimitedNo
BrdU Incorporation of thymidine analog into newly synthesized DNAELISA, Fluorescence, Flow CytometryMedium-High24-48 hoursHighYesNo
EdU Incorporation of thymidine analog with subsequent "click" chemistry detectionFluorescence, Flow CytometryHigh4-24 hoursVery HighYesNo
alamarBlue® (Resazurin) Reduction of resazurin to fluorescent resorufin by viable cellsFluorometric or ColorimetricHigh1-4 hoursHighYesNo
CyQUANT® GR Binding of a fluorescent dye to cellular DNAFluorometricHigh~1 hourHighLimitedNo
CellTiter-Glo® Luminescence produced from ATP-dependent luciferase reactionLuminescenceHigh< 30 minutesVery HighYesNo
Real-Time Cell Analysis (RTCA) Impedance-based measurement of cell adherence and proliferationElectrical ImpedanceMedium-HighContinuousHighLimitedYes

In-Depth Assay Profiles and Methodologies

This section provides a detailed overview of each alternative assay, including its underlying principle and a summary of the experimental protocol.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

The BrdU assay is a well-established method that directly measures DNA synthesis.[1] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3][4][5] Incorporated BrdU is then detected using specific antibodies.

Experimental Protocol:
  • Cell Labeling: Incubate cells with BrdU labeling solution (typically 10 µM) for a period ranging from 1 to 24 hours, depending on the cell division rate.

  • Fixation and Denaturation: Fix the cells and denature the DNA, often using hydrochloric acid, to expose the incorporated BrdU.[6]

  • Antibody Incubation: Incubate with a primary antibody specific for BrdU.

  • Secondary Antibody & Detection: Add a labeled secondary antibody (e.g., HRP- or fluorophore-conjugated) and detect the signal using a plate reader, microscope, or flow cytometer.

Signaling Pathway and Workflow:

BrdU_Assay BrdU Assay Workflow cluster_workflow Experimental Workflow cluster_principle Underlying Principle A 1. Add BrdU to cells B 2. BrdU incorporates into DNA during S-phase A->B C 3. Fix and denature DNA B->C D 4. Add anti-BrdU primary antibody C->D E 5. Add labeled secondary antibody D->E F 6. Detect signal E->F P1 Proliferating Cell (S-Phase) P2 DNA Replication P1->P2 P4 Incorporated BrdU in new DNA strand P2->P4 P3 BrdU (Thymidine Analog) P3->P2 P5 Anti-BrdU Antibody P4->P5 binds to P6 Detection P5->P6

Caption: Workflow and principle of the BrdU cell proliferation assay.

EdU (5-ethynyl-2'-deoxyuridine) Click-iT™ Assay

The EdU assay is a more modern alternative to the BrdU assay that also measures DNA synthesis.[7][8] EdU, another thymidine analog, is incorporated into replicating DNA.[9] Its detection is based on a "click" chemistry reaction, which is a bio-orthogonal and highly specific covalent reaction between the ethynyl group of EdU and a fluorescently labeled azide.[8][9] This method avoids the harsh DNA denaturation step required in the BrdU assay.[7][8]

Experimental Protocol:
  • Cell Labeling: Incubate cells with EdU labeling solution (e.g., 10 µM) for 1-2 hours or as optimized for the specific cell type.[10]

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the detection reagents.[10][11]

  • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide and a copper catalyst.[10]

  • Washing and Detection: Wash the cells and detect the fluorescent signal using a fluorescence microscope, high-content imager, or flow cytometer.

Signaling Pathway and Workflow:

EdU_Assay EdU Assay Workflow cluster_workflow Experimental Workflow cluster_principle Underlying Principle A 1. Add EdU to cells B 2. EdU incorporates into DNA during S-phase A->B C 3. Fix and permeabilize cells B->C D 4. Add Click-iT reaction cocktail (fluorescent azide + catalyst) C->D E 5. Covalent bond formation D->E F 6. Detect fluorescence E->F P1 Proliferating Cell (S-Phase) P2 DNA Replication P1->P2 P4 Incorporated EdU in new DNA strand P2->P4 P3 EdU (Thymidine Analog with Alkyne) P3->P2 P6 Click Reaction (Copper Catalyst) P4->P6 P5 Fluorescent Azide P5->P6 P7 Fluorescently Labeled DNA P6->P7

Caption: Workflow and principle of the EdU cell proliferation assay.

alamarBlue® (Resazurin) Assay

The alamarBlue® assay is a metabolic indicator that uses the reduction of resazurin to the highly fluorescent resorufin by viable, metabolically active cells.[12][13][14] The amount of resorufin produced is proportional to the number of living cells. This assay is non-toxic, allowing for continuous monitoring of cell proliferation over time.

Experimental Protocol:
  • Reagent Preparation: Prepare the alamarBlue® working solution by diluting it in cell culture medium (typically a 1:10 dilution).[14]

  • Incubation: Add the alamarBlue® solution to the cells and incubate for 1-4 hours at 37°C.[13][14]

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[14][15]

Signaling Pathway and Workflow:

alamarBlue_Assay alamarBlue Assay Workflow cluster_workflow Experimental Workflow cluster_principle Underlying Principle A 1. Add alamarBlue (Resazurin) to cells B 2. Incubate (1-4 hours) A->B C 3. Measure fluorescence or absorbance B->C P1 Viable Cell P2 Mitochondrial Reductases (Metabolic Activity) P1->P2 P4 Resorufin (Pink, fluorescent) P2->P4 P3 Resazurin (Blue, non-fluorescent) P3->P2 reduced by

Caption: Workflow and principle of the alamarBlue® assay.

CyQUANT® GR Assay

The CyQUANT® GR assay provides a direct measurement of cell number by quantifying the amount of cellular DNA. The assay utilizes a green fluorescent dye, CyQUANT® GR, which exhibits strong fluorescence enhancement upon binding to DNA. The fluorescence intensity is directly proportional to the number of cells in the sample.

Experimental Protocol:
  • Cell Lysis and Dye Binding: Add the CyQUANT® GR dye/cell-lysis buffer to the cell samples.

  • Incubation: Incubate for 2-5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence with excitation at ~485 nm and emission at ~530 nm using a fluorescence plate reader.

Signaling Pathway and Workflow:

CyQUANT_Assay CyQUANT Assay Workflow cluster_workflow Experimental Workflow cluster_principle Underlying Principle A 1. Add CyQUANT GR dye and lysis buffer to cells B 2. Incubate (2-5 minutes) A->B C 3. Measure fluorescence B->C P1 Cell Lysis P2 Release of DNA P1->P2 P4 Dye-DNA Complex P2->P4 P3 CyQUANT GR Dye P3->P2 binds to P5 Fluorescence P4->P5

Caption: Workflow and principle of the CyQUANT® GR assay.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a highly sensitive method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[16][17] The assay utilizes a thermostable luciferase that catalyzes the generation of a luminescent signal from ATP and luciferin.[18] The luminescent signal is proportional to the amount of ATP, and thus to the number of viable cells.[16]

Experimental Protocol:
  • Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.[19]

  • Reagent Addition: Add the CellTiter-Glo® Reagent directly to the cells in culture medium.[16][19]

  • Incubation and Measurement: Mix for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and then measure luminescence.[19][20]

Signaling Pathway and Workflow:

CellTiterGlo_Assay CellTiter-Glo Assay Workflow cluster_workflow Experimental Workflow cluster_principle Underlying Principle A 1. Add CellTiter-Glo Reagent to cells B 2. Mix (2 mins) to lyse cells A->B C 3. Incubate (10 mins) B->C D 4. Measure luminescence C->D P1 Viable Cell P2 ATP P1->P2 P4 Luciferase P2->P4 substrate P3 Luciferin + O2 P3->P4 substrate P5 Oxyluciferin + AMP + PPi + Light P4->P5 catalyzes

Caption: Workflow and principle of the CellTiter-Glo® assay.

Real-Time Cell Analysis (RTCA)

RTCA systems, such as the xCELLigence platform, offer a non-invasive, label-free method to monitor cell proliferation in real-time.[21] These systems measure changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of specialized culture plates.[22][23] The impedance, expressed as a Cell Index, is directly proportional to the number of adherent cells.

Experimental Protocol:
  • Background Measurement: Add cell culture medium to the E-Plate wells and measure the background impedance.

  • Cell Seeding: Seed the cells into the E-Plate wells.

  • Real-Time Monitoring: Place the E-Plate in the RTCA instrument located inside a standard CO2 incubator and continuously monitor the impedance changes over the desired experimental duration.

  • Data Analysis: Analyze the kinetic data to determine cell proliferation rates and the effects of treatments over time.

Signaling Pathway and Workflow:

RTCA_Assay RTCA Workflow cluster_workflow Experimental Workflow cluster_principle Underlying Principle A 1. Seed cells onto microelectrode plate B 2. Cells attach and proliferate A->B C 3. Continuous impedance measurement B->C D 4. Real-time data acquisition and analysis C->D P1 Microelectrodes in well P3 Electrical Current P1->P3 P2 Ionic Medium P2->P3 P4 Baseline Impedance P3->P4 P6 Increased Impedance (Cell Index) P3->P6 P5 Adherent Cells P5->P1 attach to P5->P3 impede

Caption: Workflow and principle of Real-Time Cell Analysis (RTCA).

Conclusion

The choice of a cell proliferation assay is a critical decision in experimental design. While the MTT assay has been a valuable tool, the alternatives presented in this guide offer significant advantages in terms of sensitivity, ease of use, and the ability to perform real-time and multiplexed analyses. For direct measurement of DNA synthesis, EdU assays provide a superior alternative to BrdU assays. For high-throughput screening of metabolic activity, alamarBlue® and CellTiter-Glo® offer sensitive and rapid results. For researchers interested in the kinetics of cell proliferation and the dynamic response to treatments, Real-Time Cell Analysis provides an unparalleled, label-free approach. By carefully considering the specific requirements of their research, scientists can select the most appropriate assay to generate robust and reliable data on cell proliferation.

References

Cross-Validation of Analytical Methods for 4,5-Dimethylthiazole-2-thiol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Performance of Analytical Techniques

The selection of an analytical method is a critical decision that impacts the reliability and efficiency of research and quality control processes. The following table summarizes the anticipated quantitative performance of HPLC-UV and GC-MS for the analysis of 4,5-Dimethylthiazole-2-thiol, based on data from analogous compounds.

Performance ParameterHigh-Performance Liquid Chromatography-UV (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 - 1.5 µg/mL0.03 - 0.3 µg/mL
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%
Selectivity Moderate to HighVery High
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Derivatization May be required to improve detectionOften required for volatility and stability

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar analytes and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components.

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 230-280 nm for thiazole derivatives).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess by repeatedly injecting a standard solution (intraday and interday) and calculating the relative standard deviation (%RSD).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices or at trace levels. Derivatization is often necessary to improve the volatility and thermal stability of the thiol group.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).

  • Solvent (e.g., Dichloromethane, Acetonitrile).

  • This compound reference standard.

Derivatization Protocol:

  • Dissolve a known amount of the sample in a suitable solvent.

  • Add the derivatizing agent (e.g., MTBSTFA) and a catalyst if required.

  • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete reaction.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Validation Parameters:

  • Validation parameters are assessed similarly to the HPLC-UV method, with a focus on the linearity of the response of characteristic ions, recovery from the derivatization step, and precision of the entire analytical procedure.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships, the following diagrams have been generated.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_params Select Validation Parameters define_scope->select_params set_criteria Set Acceptance Criteria select_params->set_criteria prep_standards Prepare Standards & Samples set_criteria->prep_standards run_experiments Run Experiments prep_standards->run_experiments collect_data Collect Data run_experiments->collect_data analyze_data Analyze & Interpret Data collect_data->analyze_data compare_criteria Compare with Criteria analyze_data->compare_criteria document_results Document in Validation Report compare_criteria->document_results

Caption: General workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS analyte This compound hplc_prep Sample Dissolution & Filtration analyte->hplc_prep Direct Analysis gcms_prep Derivatization (e.g., Silylation) analyte->gcms_prep Requires Derivatization hplc_sep Liquid Chromatography (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_adv Advantages: - High Throughput - Lower Cost hplc_dis Disadvantages: - Lower Selectivity - Potential for Interference gcms_sep Gas Chromatography (Capillary Column) gcms_prep->gcms_sep gcms_det Mass Spectrometry (EI, SIM/Scan) gcms_sep->gcms_det gcms_adv Advantages: - Very High Selectivity - High Sensitivity gcms_dis Disadvantages: - Derivatization Required - Slower Throughput - Higher Cost

Caption: Comparison of HPLC-UV and GC-MS for thiol analysis.

Benchmarking the Antioxidant Activity of Novel Thiazole-2-thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of novel thiazole-2-thiol derivatives against established antioxidant standards. The data presented is sourced from in vitro studies and aims to facilitate the evaluation of these emerging compounds in the context of drug discovery and development.

Comparative Antioxidant Activity

The antioxidant potential of novel thiazole-2-thiols was evaluated using three common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). The results, presented as IC50 values (the concentration required to inhibit 50% of the radical) and Fe(II) equivalents, are summarized below for comparison with standard antioxidants. Lower IC50 values indicate higher antioxidant potency.

Compound ClassTest CompoundDPPH Assay (IC50 in µM)ABTS Assay (IC50 in µM)FRAP Assay (µM Fe(II) Equiv.)
Novel Thiazole-2-thiols Thiazole Derivative 115.2[1]8.9[1]Data Not Available
Thiazole Derivative 228.5[1]14.1[1]Data Not Available
LMH6 (Thiazole-carboxamide)0.185[2]Data Not AvailableData Not Available
LMH7 (Thiazole-carboxamide)0.221[2]Data Not AvailableData Not Available
Catechol Hydrazinyl-Thiazole (CHT)5.2 (approx.)2.3 (approx.)> Ascorbic Acid & Trolox
Standard Antioxidants Ascorbic Acid (Vitamin C)25.8[1]2.89Data Not Available
Trolox3.10[2]12.4[1]Data Not Available
Butylated Hydroxytoluene (BHT)>100Data Not AvailableData Not Available
Gallic AcidData Not AvailableData Not AvailableData Not Available

Key Signaling Pathway: Keap1-Nrf2 Axis

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive releases Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes activates

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for the in vitro antioxidant assays discussed in this guide.

Experimental_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Test_Compounds Prepare Test Compounds (Novel Thiazole-2-thiols) DPPH_Assay DPPH Assay (Measure Absorbance at 517 nm) Test_Compounds->DPPH_Assay ABTS_Assay ABTS Assay (Measure Absorbance at 734 nm) Test_Compounds->ABTS_Assay FRAP_Assay FRAP Assay (Measure Absorbance at 593 nm) Test_Compounds->FRAP_Assay Standard_Antioxidants Prepare Standard Antioxidants (Ascorbic Acid, Trolox, etc.) Standard_Antioxidants->DPPH_Assay Standard_Antioxidants->ABTS_Assay Standard_Antioxidants->FRAP_Assay Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH_Assay Reagents->ABTS_Assay Reagents->FRAP_Assay IC50_Calculation Calculate IC50 Values (DPPH & ABTS) DPPH_Assay->IC50_Calculation ABTS_Assay->IC50_Calculation Equivalents_Calculation Calculate Fe(II) Equivalents (FRAP) FRAP_Assay->Equivalents_Calculation Comparison Compare with Standards IC50_Calculation->Comparison Equivalents_Calculation->Comparison

Caption: General experimental workflow for in vitro antioxidant assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow hydrazine derivative is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds and standard antioxidants

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.[3][4]

  • Prepare Samples: Create a dilution series of the test compounds and standard antioxidants in the appropriate solvent.

  • Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compounds and standard antioxidants

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5]

  • Dilute ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Prepare Samples: Create a dilution series of the test compounds and standard antioxidants.

  • Reaction: In a 96-well plate, add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

  • Incubation: Incubate the plate in the dark at room temperature for about 6-7 minutes.[6]

  • Measurement: Measure the absorbance at 734 nm.[6]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the plot of percent inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Test compounds and standard antioxidants

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations to generate a standard curve.

  • Reaction: In a 96-well plate, add a small volume of the sample, standard, or blank (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 220 µL).[7]

  • Incubation: Incubate the plate at 37°C for approximately 4-30 minutes.[8]

  • Measurement: Measure the absorbance at 593 nm.[8]

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of ferrous sulfate. The results are typically expressed as µM Fe(II) equivalents.

References

Navigating Reproducibility in Cell-Based Assays: A Comparative Guide to 4,5-Dimethylthiazole-2-thiol and the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide addresses the topic of experimental reproducibility concerning the chemical compound 4,5-Dimethylthiazole-2-thiol. Initial searches for direct experimental and reproducibility data for this compound did not yield specific studies. However, due to its structural similarity to a key component of the widely used MTT assay, this guide will focus on the reproducibility and comparative performance of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a cornerstone for assessing cell viability, proliferation, and cytotoxicity in preclinical research.[1][2]

This guide provides a comparative analysis of the MTT assay against other common cell enumeration methods, presents supporting experimental data, and offers detailed protocols to aid in experimental design and execution.

Comparative Analysis of Cell Viability Assays

The MTT assay, while considered a gold standard, is not without its limitations.[1] Studies have shown that other assays, such as the neutral red uptake (NRU), resazurin reduction (RES), and sulforhodamine B (SRB) assays, can offer advantages in terms of variability and reproducibility.[1][3]

A significant factor affecting the reproducibility of the MTT assay is its susceptibility to interference from various compounds. For instance, glycolysis inhibitors and compounds containing free thiol groups, such as some antioxidants, can reduce the MTT tetrazolium salt to formazan, leading to inaccurate results that are independent of cell viability.[4][5]

The following table summarizes the comparative performance of the MTT assay against alternative methods based on published data.

AssayPrincipleAdvantagesDisadvantagesReproducibility
MTT Enzymatic reduction of tetrazolium salt to formazan by viable cells.[2]High sensitivity, suitable for high-throughput screening.[1]Susceptible to interference from reducing compounds and glycolysis inhibitors; requires a solubilization step.[1][3][4]Shows higher variability compared to NRU, RES, and SRB assays.[1][3]
NRU (Neutral Red Uptake) Uptake of neutral red dye into the lysosomes of viable cells.Low variability across the linear range.[1]Less sensitive at lower cell numbers.Good reproducibility.[1]
RES (Resazurin Reduction) Reduction of resazurin to the fluorescent resorufin by viable cells.Low variability, no solubilization step required.[1]Can be sensitive to culture medium components.Good reproducibility.[1]
SRB (Sulforhodamine B) Staining of total cellular protein with sulforhodamine B dye.Most reproducible, lowest variance in IC50 determination, not affected by interfering compounds tested.[1][3]Requires cell fixation.Excellent reproducibility, considered the most reproducible in a comparative study.[1]

Experimental Protocols

To ensure the reproducibility of results, adherence to a well-defined experimental protocol is crucial. Below is a standard protocol for the MTT assay.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in sterile PBS). Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Visualizing the MTT Assay Workflow

The following diagram illustrates the key steps in the MTT cell viability assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Viable Cells Reduce MTT to Purple Formazan E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis: Cell Viability (%) H->I

Caption: A flowchart of the experimental workflow for the MTT cell viability assay.

References

A Comparative Guide to the Biological Activities of Thiazole and Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of thiazole and benzothiazole derivatives, two prominent heterocyclic scaffolds in medicinal chemistry.[1][2] By presenting quantitative experimental data, detailed protocols, and mechanistic diagrams, this document aims to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Thiazole and Benzothiazole Scaffolds

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, a structure found in numerous natural products and FDA-approved drugs like the anticancer agent Dasatinib and the antiretroviral Ritonavir.[1][3][4] Benzothiazole is a bicyclic compound featuring a benzene ring fused to a thiazole ring.[5][6] This fusion significantly influences its physicochemical properties and biological interactions. Both scaffolds are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][7][8]

Comparative Anticancer Activity

Derivatives of both thiazole and benzothiazole are widely investigated for their potent antiproliferative effects against various cancer cell lines.[3][9][10] Their mechanisms often involve the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of critical signaling pathways that are hyperactivated in cancer.[8][10][11]

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for representative thiazole and benzothiazole derivatives against various human cancer cell lines. Lower values indicate higher potency.

Compound Class Derivative Cancer Cell Line IC₅₀ (µM) Reference
Thiazole Compound 40-0.00042[11]
Thiazole Compound 29-0.05[11]
Benzothiazole Indole-based (12)HT29 (Colon)0.015[9][12]
Benzothiazole Chlorobenzyl indole (55)HT-29 (Colon)0.024[9][13]
Benzothiazole Chlorobenzyl indole (55)H460 (Lung)0.29[9][13]
Benzothiazole Compound BHepG2 (Liver)29.63 (48h)[8]
Benzothiazole Compound AHepG2 (Liver)38.54 (48h)[8]
Benzothiazole Oxothiazolidine-based (53)HeLa (Cervical)9.76[9][13]
Benzothiazole Phenylacetamide (4m)AsPC-1 (Pancreatic)8.49[14]

Table 1: Comparative in vitro anticancer activity of selected thiazole and benzothiazole derivatives.

Mechanism of Action: Apoptosis Induction

A common anticancer mechanism for both compound classes is the induction of apoptosis. Many derivatives trigger the intrinsic (mitochondrial) pathway.[7][15][16] This involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria.[15][16] This activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3), which execute the process of cell death.[7][15]

Several studies indicate that both thiazole and benzothiazole derivatives can suppress critical cell survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[7][11][17][15][18] Inhibition of these pathways contributes to their pro-apoptotic and antiproliferative effects.[7]

G cluster_0 Cell Exterior cluster_1 Cytoplasm & Mitochondria Drug Thiazole / Benzothiazole Derivative PI3K PI3K Drug->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Drug->Bax Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibits Apoptosis & Promotes Growth Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified signaling pathway for apoptosis induction.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[19][20] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[21]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[19][20][21] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates to the number of viable cells.[20][21]

  • Materials:

    • 96-well cell culture plates

    • Test compounds (Thiazole/Benzothiazole derivatives)

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)[20]

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[22] Include wells with untreated cells (negative control) and medium only (background control).

    • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[22]

    • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.[22]

    • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[22] Mix thoroughly by gentle shaking.[20]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20] A reference wavelength of 630 nm may be used to reduce background noise.[20]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

G A Seed cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Add serial dilutions of test compounds B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 1-4h (Formazan Formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % Viability and IC50 Value H->I

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Comparative Antimicrobial Activity

Thiazole and benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][23][24][25] The presence of the sulfur and nitrogen atoms in the heterocyclic ring is crucial for these properties.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27] It is a key metric for assessing the potency of antimicrobial compounds.

Compound Class Derivative Microorganism MIC (µg/mL) Reference
Thiazole Amino/Quinolinyl SubstitutedS. aureus / E. coli6.25 - 12.5[24]
Thiazole Phenylacetamido (16)B. subtilis1.56[24]
Thiazole Hydrazone moiety (55)S. aureus50[4]
Thiazole Pyridinyl Thiazole (37c)Bacteria46.9 - 93.7[4]
Benzothiazole 4-hydroxyphenyl (13/14)S. aureus / E. coli50 - 75[23]
Benzothiazole 4-hydroxyphenyl (12)S. aureus / E. coli125 - 150[23]

Table 2: Comparative in vitro antimicrobial activity (MIC) of selected thiazole and benzothiazole derivatives.

From the available data, certain thiazole derivatives show very high potency (low MIC values).[24] Studies directly comparing isomeric structures have shown that structural modifications, such as the expansion from a thiazole to a benzothiazole ring, can positively influence antimicrobial activity.[23]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for quantitatively determining the MIC of an antimicrobial agent against a specific microorganism.[26][28][29]

  • Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of an antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[26][28] Following incubation, the lowest concentration that inhibits visible growth (turbidity) is recorded as the MIC.[26][27]

  • Materials:

    • 96-well microtiter plates[28]

    • Test compounds

    • Bacterial or fungal strain

    • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[26]

    • Standardized inoculum (e.g., 0.5 McFarland standard)[26]

    • Spectrophotometer or nephelometer

  • Procedure:

    • Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the wells of the 96-well plate.[28] Typically, 100 µL of broth is added to each well, followed by 100 µL of the 2x concentrated compound in the first column, which is then serially diluted across the plate.[28]

    • Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[27] Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).

    • Inoculation: Add the standardized inoculum to each well (except the sterility control well).[26] The final volume in each well will be uniform (e.g., 100 or 200 µL).

    • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[26]

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[30]

    • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[26]

Comparative Anti-inflammatory Activity

Both thiazole and benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[5][31][32] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory signaling pathways such as NF-κB.[5][8]

One study demonstrated that benzothiazole derivatives can suppress COX-2 and iNOS activation by inhibiting the NF-κB pathway in liver cancer cells, linking their anti-inflammatory and anticancer effects.[8] Another study highlighted that newly synthesized indole-fused benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of pro-inflammatory mediators like NO, IL-6, and TNF-α in LPS-stimulated cells.[32] While extensive quantitative comparative data is less consolidated than for anticancer or antimicrobial activities, the evidence strongly supports the potential of both scaffolds in developing new anti-inflammatory agents.[31][33]

Conclusion

This guide provides a comparative overview of the biological activities of thiazole and benzothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.

  • Anticancer Activity: Both classes contain highly potent compounds, with some derivatives showing activity at nanomolar or even sub-nanomolar concentrations.[9][11] The benzothiazole scaffold, with its extended aromatic system, offers broad opportunities for modification, leading to highly effective antiproliferative agents.[8][9]

  • Antimicrobial Activity: Thiazole derivatives have shown exceptional potency against various bacterial strains, with MIC values that are competitive with standard antibiotics.[24] The fusion of a benzene ring to form benzothiazole has been shown to be a viable strategy for enhancing antimicrobial effects.[23]

  • Structure-Activity Relationship (SAR): For both scaffolds, the nature and position of substituents dramatically influence biological activity. Electron-withdrawing groups like halogens or nitro groups often enhance the potency of the derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 4,5-Dimethylthiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 4,5-Dimethylthiazole-2-thiol. The following procedures are designed to ensure the safe handling and management of this chemical, minimizing exposure risks and ensuring regulatory compliance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding its behavior and potential hazards.

PropertyValue
CAS Number 5351-51-9
Molecular Formula C5H7NS2
Molecular Weight 145.25 g/mol [1]
Appearance Solid
Purity 97%
EINECS Number 226-327-0[1][2]

Occupational Exposure Limits (OELs) for this compound have not been established.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent skin, eye, and respiratory exposure. The following PPE should be used whenever handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. Inspect gloves for any signs of degradation before and during use.
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit readily available in the work area. The kit should contain absorbent materials, such as vermiculite or sand, and appropriate waste disposal bags.

2. Handling the Chemical:

  • Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.

  • Avoiding Contamination: Avoid direct contact with skin, eyes, and clothing. Do not breathe in dust or vapors.[3]

  • Weighing and Transferring: When weighing or transferring the solid, do so in a fume hood to minimize the risk of inhalation.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection and Segregation:

  • Hazardous Waste Container: All waste containing this compound, including unused product and contaminated lab supplies (e.g., gloves, pipette tips, absorbent pads), must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.

2. Spill Cleanup and Decontamination:

  • Minor Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully scoop the absorbent material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the substance is flammable, extinguish any nearby ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

3. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Handling and Disposal Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_handling Operational Plan: Handling cluster_emergency Emergency Procedures cluster_disposal Disposal Plan A 1. Preparation and Engineering Controls (Fume Hood, Eyewash, Spill Kit) B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C 3. Handle Chemical in Fume Hood (Weighing, Transferring) B->C D 4. In Case of Exposure (Eye, Skin, Inhalation, Ingestion) Follow First-Aid Measures C->D E 5. In Case of Spill Follow Spill Cleanup Protocol C->E F 6. Collect Waste in Labeled Container (Chemical and Contaminated Materials) C->F G 7. Store Waste in Designated Area F->G H 8. Arrange for Professional Disposal (Contact EHS) G->H

Caption: Workflow for Handling and Disposal of this compound

References

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Retrosynthesis Analysis

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Reactant of Route 1
4,5-Dimethylthiazole-2-thiol
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4,5-Dimethylthiazole-2-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.